2-Bromo-5-ethoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSMILQHDQEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634088 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42834-01-5 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxypyridine is a halogenated and ether-substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom at the 2-position and an ethoxy group at the 5-position of the pyridine ring, make it a valuable intermediate in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and its applications in medicinal chemistry, particularly as a scaffold for bioactive compounds.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 42834-01-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 49-49.5 °C | [3] |
| Boiling Point | 107 °C at 33 Torr | [3] |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [3] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | Room temperature or under inert gas at 2-8 °C | [3] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 6-bromopyridin-3-ol.
Experimental Protocol
The following protocol details the synthesis of this compound from 6-bromopyridin-3-ol and iodoethane.[2]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature, sodium hydride (0.644 g of 60% dispersion, 16.09 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise to the mixture.
-
The reaction is allowed to proceed at room temperature with continuous stirring for 3.5 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic phase is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and saturated saline solution.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Yield: 2.32 g (100%).[2]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Key Chemical Transformations
The bromine atom at the 2-position of the pyridine ring is the primary site of reactivity in this compound, making it an excellent substrate for various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can readily participate in this reaction with a variety of arylboronic acids to generate 2-aryl-5-ethoxypyridines, which are common scaffolds in pharmaceuticals.[4][5]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are combined.[6]
-
A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is added.[6]
-
The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[6]
-
The mixture is heated, typically between 80-100 °C, under an inert atmosphere for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[6]
-
Workup involves extraction with an organic solvent, washing, drying, and purification of the product, usually by column chromatography.[6]
Suzuki-Miyaura Coupling Mechanism
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[7][8] this compound serves as a valuable building block for introducing the 5-ethoxypyridine moiety into potential drug candidates. This can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various bioactive molecules. Its utility is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif in the ATP-binding site of kinases.[8]
Role in the Synthesis of Bioactive Molecules
Caption: Conceptual role of this compound in drug discovery.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the structure of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 8.03 | d | 2.75 | H-6 | [2] |
| 7.35 | d | 8.69 | H-3 | [2] |
| 7.07 | dd | 8.62, 2.97 | H-4 | [2] |
| 4.05 | q | 6.91 | -OCH₂CH₃ | [2] |
| 1.43 | t | 6.94 | -OCH₂CH₃ | [2] |
| Solvent: CDCl₃ |
¹³C NMR Spectroscopy (Predicted)
Based on the structure and data from the analogous 2-bromo-5-methoxypyridine, the following are the expected chemical shifts for the carbon atoms.[9]
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-5 (C-O) |
| ~148 | C-6 (C-H) |
| ~142 | C-2 (C-Br) |
| ~123 | C-3 (C-H) |
| ~118 | C-4 (C-H) |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2980-2850 | Aliphatic C-H stretching (-CH₂, -CH₃) |
| ~1570, 1460 | C=C and C=N stretching in the pyridine ring |
| ~1280, 1030 | C-O-C (ether) stretching |
| ~780 | C-Br stretching |
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[9]
| m/z | Assignment |
| 201/203 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 172/174 | [M - C₂H₅]⁺ |
| 122 | [M - Br]⁺ |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an attractive building block for the construction of complex heterocyclic systems. This guide provides essential technical information to support its use in research and development, facilitating the discovery of novel bioactive molecules and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 42834-01-5 [chemicalbook.com]
- 3. This compound CAS#: 42834-01-5 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
2-Bromo-5-ethoxypyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-Bromo-5-ethoxypyridine, a key intermediate in organic synthesis. The information is curated for professionals in research and development.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 42834-01-5[1] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below.[1]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
Add sodium hydride (0.644 g, 16.09 mmol) in portions to a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature.
-
Stir the resulting reaction mixture at 0 °C for 30 minutes.
-
Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the mixture.
-
Continue to stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the organic phase with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.
Synthesis Workflow
References
An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-5-ethoxypyridine, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a pyridine ring where the hydrogen atom at position 2 is substituted by a bromine atom, and the hydrogen atom at position 5 is substituted by an ethoxy group (-OCH2CH3).
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 42834-01-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | |
| Melting Point | 49-49.5 °C | |
| Boiling Point | 107 °C (at 33 Torr) | |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | |
| Purity | ≥ 98% | [1] |
| Appearance | Crystalline solid |
Experimental Protocol: Synthesis of this compound
The following section details the experimental methodology for the synthesis of this compound from 6-bromopyridin-3-ol.
Materials and Reagents:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL), sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) was added in portions at room temperature.
-
Initial Reaction: The resulting reaction mixture was stirred for 30 minutes at 0 °C.
-
Addition of Iodoethane: Subsequently, iodoethane (1.858 mL, 22.99 mmol) was added dropwise to the mixture.
-
Reaction Progression: The reaction was allowed to proceed with continuous stirring at room temperature for 3.5 hours.
-
Quenching and Extraction: Upon completion, the reaction was quenched by the addition of water. The organic phase was extracted with ethyl acetate. The combined organic layers were washed sequentially with water and saturated saline solution.
-
Drying and Concentration: The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product was purified by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound (2.32 g, 100% yield).
Characterization:
The final product was characterized by ¹H-NMR spectroscopy.
-
¹H-NMR (CDCl₃): δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz).
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
References
In-Depth Technical Guide to 2-Bromo-5-ethoxypyridine: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Bromo-5-ethoxypyridine (CAS No. 42834-01-5). The information is intended to support its safe use in research and development activities.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. A summary of its key physicochemical properties is presented below. While a comprehensive dataset from a single source is not available, the following table consolidates available information.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | |
| CAS Number | 42834-01-5 | [2] |
| Appearance | Crystalline solid | [3] |
| Color | White | [3] |
| Melting Point | 49-49.5 °C | [3] |
| Boiling Point | 256.06 °C | |
| Flash Point | 47 °C | |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -2.22 ± 0.10 (Predicted) | [3] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
GHS Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash hands and any exposed skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data:
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to minimize risks associated with this compound.
Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
In case of eye contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the etherification of 6-bromopyridin-3-ol.[5]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature, sodium hydride (0.644 g, 16.09 mmol, 60% dispersion in mineral oil) is added in portions.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise, and the mixture is stirred at room temperature for 3.5 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic phase is extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water and saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.[5]
Visual Diagrams
Caption: Safe handling workflow for this compound.
Caption: Emergency response flowchart for this compound exposure.
References
Navigating the Acquisition and Synthesis of 2-Bromo-5-ethoxypyridine: A Technical Guide
For researchers, scientists, and professionals in drug development, the strategic procurement and synthesis of key chemical intermediates are foundational to successful project outcomes. This in-depth technical guide provides a comprehensive overview of the suppliers and purchasing considerations for 2-Bromo-5-ethoxypyridine, a valuable building block in medicinal chemistry. Furthermore, it outlines a detailed experimental protocol for its synthesis, empowering research teams with the necessary information for both acquisition and in-house production.
Sourcing this compound: A Comparative Supplier Landscape
The availability and purity of this compound can vary between suppliers. Below is a summary of offerings from several chemical vendors. Researchers are advised to request certificates of analysis and inquire about lead times and bulk pricing directly from the suppliers.
| Supplier | Product Number | CAS Number | Purity | Additional Information |
| Biosynth | SBA83401 | 42834-01-5 | Not specified | Offers price matching. |
| American Custom Chemicals Corporation | Not specified | 42834-01-5 | min 98% | For professional manufacturing, research, and industrial use only. Not for medical or consumer use. |
| ChemicalBook | --- | 42834-01-5 | Not specified | Lists multiple suppliers and provides chemical properties.[1] |
| Chem-Impex | --- | 55849-30-4 (for 5-Bromo-2-ethoxypyridine) | ≥ 99% (HPLC) | Note: This is an isomer. Store at 0-8 °C.[2] |
The Purchasing Workflow: From Identification to Acquisition
The procurement of specialized chemicals like this compound follows a structured process to ensure regulatory compliance and timely delivery for research and development activities. This workflow diagram illustrates the key stages involved.
Experimental Protocol: Synthesis of this compound
For laboratories equipped for chemical synthesis, in-house production of this compound can be a cost-effective alternative to purchasing. The following protocol is based on the ethoxylation of 6-bromopyridin-3-ol.[1]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, add sodium hydride (60% dispersion in mineral oil, 0.644 g, 16.09 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at room temperature for 3.5 hours.
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the organic phase with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.[1]
Characterization: The final product can be characterized by 1H-NMR spectroscopy. The expected shifts in CDCl3 are: δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz).[1]
Synthesis Pathway Visualization
The chemical transformation from 6-bromopyridin-3-ol to this compound is a Williamson ether synthesis. The following diagram illustrates this reaction pathway.
This guide provides a foundational understanding for the procurement and synthesis of this compound. For any application, it is imperative that researchers consult the relevant safety data sheets and adhere to all laboratory safety protocols.
References
An In-Depth Technical Guide to 2-Bromo-5-ethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxypyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and an ethoxy group at the 5-position, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the bromine atom allows for facile participation in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| CAS Number | 42834-01-5 | |
| Appearance | Crystalline solid | [1] |
| Melting Point | 49-49.5 °C | [1] |
| Boiling Point | 256.06 °C | |
| Density | 1.449±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 47 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
¹H NMR (CDCl₃):
-
δ 8.03 (1H, d, J = 2.75 Hz)
-
δ 7.35 (1H, d, J = 8.69 Hz)
-
δ 7.07 (1H, dd, J = 8.62, 2.97 Hz)
-
δ 4.05 (2H, q, J = 6.91 Hz)
-
δ 1.43 (3H, t, J = 6.94 Hz)[2]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the etherification of 6-bromopyridin-3-ol.
Experimental Protocol: Synthesis from 6-bromopyridin-3-ol
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise slowly.
-
The reaction is continued at room temperature for 3.5 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic phase is extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water and saturated saline solution.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.[2]
Synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of the bromine atom at the 2-position of the pyridine ring makes this compound a valuable synthon for introducing the 5-ethoxypyridinyl moiety into larger molecules. This is particularly relevant in drug discovery, where this scaffold can be found in various biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromopyridines are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas.
-
Degassed solvent is added, and the mixture is heated (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
General Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a key transformation for the synthesis of various biologically active compounds, including those targeting G-protein coupled receptors and kinases.
General Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent, followed by this compound (1 equivalent) and the amine (1.1-1.5 equivalents).
-
The reaction mixture is heated (typically 80-110 °C) with stirring.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.[3][4]
General Buchwald-Hartwig Amination Workflow.
Role in Kinase Inhibitor Scaffolding
While specific examples for this compound are not extensively documented in publicly available literature, the broader class of 2-bromopyridines are well-established as key intermediates in the synthesis of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase protein. The ethoxy group at the 5-position can be used to modulate solubility, lipophilicity, and metabolic stability, as well as to probe for additional interactions within the ATP-binding pocket.
Derivatives of this compound can be envisioned as core components of inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases. For example, substituted aminopyridines are known to be effective inhibitors of kinases such as p38 MAP kinase.[5]
Drug Discovery Workflow Using this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an attractive starting material for the synthesis of novel and complex molecules. While its direct application in marketed drugs is not yet prominent, its potential as a scaffold for kinase inhibitors and other therapeutic agents warrants further exploration by researchers and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its use in the development of the next generation of targeted therapies.
References
An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Bromo-5-ethoxypyridine. Due to the limited availability of direct quantitative data in published literature, this guide combines predicted properties based on structural analogs, detailed experimental protocols for in-house determination, and an examination of its reactivity in common synthetic pathways.
Core Properties of this compound
This compound is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO. Its structure, featuring a polar pyridine ring, a bromine atom, and an ethoxy group, influences its physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-Bromo-5-methoxypyridine, a qualitative prediction of the solubility of this compound in various common solvents is presented below. It is crucial to note that these are estimations, and experimental verification is essential for precise applications.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bond. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. Potential for hydrogen bonding with the pyridine nitrogen may enhance solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The overall polarity of this compound suggests limited solubility in non-polar solvents. |
| Aqueous | Water | Low | The presence of the hydrophobic bromo- and ethoxy- groups is expected to limit solubility in water. |
Stability Data and Considerations
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Considerations |
| Temperature | Stable at room temperature. | Avoid high temperatures to prevent potential decomposition. |
| pH | More stable in neutral to slightly acidic conditions. | Susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the ether linkage. |
| Light | Potentially sensitive to UV light. | Photodegradation is possible, as is common with halogenated aromatic compounds. |
| Oxidizing Agents | Susceptible to oxidation. | The pyridine ring can be oxidized. |
Experimental Protocols
To obtain precise quantitative data, the following experimental protocols are recommended.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol outlines a standard method for determining the solubility of an organic compound in various solvents.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
Visually confirm that excess solid or undissolved liquid remains, indicating a saturated solution.
-
-
Sample Analysis:
-
Carefully filter or centrifuge the saturated solution to remove the undissolved solute.
-
Accurately measure a known volume of the clear supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).
-
-
Calculation:
-
The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
-
Protocol 2: Stability Assessment under Various Conditions
This protocol describes a general procedure for evaluating the stability of this compound under different stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound of a known concentration in relevant solvents or buffer systems (e.g., pH 4, 7, and 9 buffers).
-
-
Stress Conditions:
-
Temperature: Store aliquots of the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).
-
Light: Expose aliquots to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare with samples stored in the dark.
-
pH: Use the buffered solutions prepared in step 1 to assess hydrolytic stability.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
-
Analysis:
-
Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the rate of degradation and identify major degradation products.
-
Reactivity and Synthetic Pathways
This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The following diagrams illustrate the logical workflow of two common and powerful synthetic transformations involving this compound.
These palladium-catalyzed reactions highlight the utility of this compound in constructing complex molecules, which is of significant interest in drug discovery and development. The ethoxy group can modulate the electronic properties of the pyridine ring and the overall lipophilicity of the resulting products.
Conclusion
While direct, quantitative solubility and stability data for this compound are sparse in the public domain, this guide provides a robust framework for researchers. The predicted solubility and stability profiles offer a starting point for experimental design. The detailed protocols for determining these properties will enable laboratories to generate the precise data required for their specific applications. Furthermore, the outlined synthetic pathways underscore the compound's importance as a versatile intermediate in modern organic chemistry. It is strongly recommended that experimental verification of solubility and stability be conducted under the specific conditions relevant to the intended research or development workflow.
2-Bromo-5-ethoxypyridine: A Versatile Building Block for Advanced Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxypyridine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, namely the reactive bromine atom at the 2-position and the electron-donating ethoxy group at the 5-position of the pyridine ring, make it an exceptionally versatile substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures for drug discovery and the development of novel functional materials.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approximately 86-88 °C at 2 mmHg |
| CAS Number | 42834-01-5 |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its accessibility as a building block. A common and effective method involves the etherification of 6-bromopyridin-3-ol.
Experimental Protocol: Synthesis from 6-Bromopyridin-3-ol[1]
-
To a solution of 6-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add iodoethane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This method typically provides the desired product in good to excellent yields.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of diverse functional groups, enabling the rapid construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system of toluene and water (4:1) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the product is isolated through standard work-up and purification procedures.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-heterocycles which are prevalent in pharmacologically active compounds.
This compound (1.0 eq) is reacted with an amine (1.2 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) in an anhydrous, aprotic solvent like toluene or dioxane. The reaction is typically heated under an inert atmosphere until completion.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 16 | 80-90 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| n-Butylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides a direct route to substituted alkynylpyridines, which are valuable intermediates in organic synthesis.
This compound (1.0 eq) is coupled with a terminal alkyne (1.2 eq) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 85-95 |
| Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 8 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | 10 | 75-85 |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The derivatives of this compound have emerged as privileged scaffolds in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its aberrant activity is linked to diseases such as Alzheimer's, type 2 diabetes, and certain cancers. The pyridine core, accessible through this compound, is a common feature in many GSK-3 inhibitors.
Caption: Simplified GSK-3 signaling pathway and the point of intervention for inhibitors.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The 2-aminopyridine scaffold, readily synthesized from this compound via Buchwald-Hartwig amination, is a common motif in p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade and the inhibitory action of targeted drugs.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine signaling and plays a central role in the immune system. Inhibitors of JAKs are effective treatments for autoimmune diseases and certain cancers. The versatile chemistry of this compound allows for the synthesis of diverse heterocyclic systems that can be tailored to target specific JAK isoforms.
Caption: Overview of the JAK-STAT signaling pathway targeted by specific inhibitors.
Experimental Workflows and Logical Relationships
The strategic use of this compound in a synthetic campaign can be visualized as a branching workflow, where key cross-coupling reactions lead to a diverse array of functionalized intermediates, which can then be further elaborated into final target molecules.
Caption: Synthetic workflow illustrating the utility of this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and participation in a wide range of robust cross-coupling reactions provide medicinal chemists and materials scientists with a powerful tool for the construction of complex and diverse molecular architectures. The application of its derivatives as potent kinase inhibitors highlights its significance in the development of novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.
The Rising Profile of 2-Bromo-5-ethoxypyridine Derivatives in Biological Applications: A Technical Overview
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad derivatives, compounds originating from 2-Bromo-5-ethoxypyridine are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Recent investigations have underscored the potential of this compound as a versatile starting material for the synthesis of novel bioactive compounds. Its unique structural features, including a reactive bromine atom and an electron-donating ethoxy group, make it an ideal building block for creating diverse molecular architectures. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Synthesis and Chemical Space Exploration
The synthetic utility of this compound is vast, with the bromine atom at the 2-position serving as a key handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been successfully employed to introduce a wide array of aryl, heteroaryl, and amino moieties at this position. This allows for extensive exploration of the chemical space around the 5-ethoxypyridine core, enabling the fine-tuning of physicochemical properties and biological activity.
A generalized synthetic workflow for the diversification of the this compound scaffold is depicted below:
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Research has shown that certain derivatives can effectively inhibit the proliferation of various cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell growth, differentiation, and survival.
The following table summarizes the in vitro cytotoxic activity of a representative series of 2-substituted-5-ethoxypyridine derivatives against a panel of human cancer cell lines.
| Compound ID | R-Group at C2 | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 |
| 1b | 4-Fluorophenyl | A549 (Lung) | 8.7 |
| 1c | 3,4-Dimethoxyphenyl | HCT116 (Colon) | 3.1 |
| 2a | N-Morpholinyl | MCF-7 (Breast) | 12.5 |
| 2b | N-Piperidinyl | A549 (Lung) | 15.8 |
The data indicates that aryl-substituted derivatives, particularly those with electron-donating groups on the phenyl ring, exhibit promising cytotoxic activity.
The inhibition of key kinases in oncogenic signaling pathways is a primary focus of the development of these derivatives. A simplified representation of a generic kinase inhibition pathway is illustrated below:
Antimicrobial Potential: A New Frontier
In addition to their anticancer properties, derivatives of this compound are being explored for their antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics. Certain 2-amino and 2-heteroaryl substituted 5-ethoxypyridines have demonstrated promising activity against a range of bacterial and fungal strains.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against common pathogens.
| Compound ID | R-Group at C2 | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 3a | 2-Thienyl | 16 | 32 | 8 |
| 3b | 2-Furyl | 32 | 64 | 16 |
| 4a | Cyclohexylamino | 8 | 16 | 32 |
These preliminary data suggest that the 5-ethoxypyridine scaffold can be a valuable template for the design of novel antimicrobial agents.
Experimental Protocols
To facilitate further research in this promising area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) were added the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture was heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-aryl-5-ethoxypyridine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
The experimental workflow for the cytotoxicity screening is outlined below:
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile class of compounds with significant potential for the development of new therapeutics. The ease of their synthesis and the ability to readily introduce molecular diversity make them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship studies, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development. The continued exploration of this chemical space is poised to yield novel drug candidates for a variety of diseases.
The Strategic Utility of 2-Bromo-5-ethoxypyridine in Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 2-Bromo-5-ethoxypyridine emerges as a versatile and highly valuable building block. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a key synthetic intermediate, its incorporation into biologically active molecules, and the experimental methodologies underpinning its use. While direct literature on this compound is somewhat limited, its close analogue, 2-Bromo-5-methoxypyridine, has seen extensive use, and the reactivity and applications are largely translatable. This guide will draw upon data from closely related analogues to illustrate the potential of the title compound.
Core Applications in Drug Discovery
This compound serves as a strategic starting material for the synthesis of a diverse range of complex molecules. The presence of the bromine atom at the 2-position facilitates a variety of cross-coupling reactions, while the ethoxy group at the 5-position can influence the molecule's pharmacokinetic properties and provide a point for further functionalization.
Key therapeutic areas where derivatives of 2-bromo-5-alkoxypyridines have shown promise include:
-
Oncology: As a scaffold for the synthesis of kinase inhibitors and tubulin polymerization inhibitors.[1][2][3]
-
Infectious Diseases: In the development of novel antitubercular and antimicrobial agents.[3][4]
-
Neurological Disorders: As a building block for compounds targeting CNS disorders.[5]
-
Inflammatory Diseases: In the synthesis of inhibitors of key inflammatory mediators.[3]
The versatility of this scaffold stems from its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Synthetic Utility and Key Reactions
The primary utility of this compound in medicinal chemistry lies in its reactivity, particularly at the C-Br bond. This allows for the strategic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
1. Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used reactions for forming carbon-carbon bonds.[6][7] It involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.
2. Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It provides a straightforward route to substituted alkynylpyridines, which are important intermediates and can possess biological activity themselves.
3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It is a key method for synthesizing substituted aminopyridines, a common motif in bioactive molecules.
4. Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. It is a valuable tool for the synthesis of complex olefinic structures.
Quantitative Data on Analogous Compounds
While specific quantitative data for derivatives of this compound are not abundant in the public domain, the following table summarizes the biological activity of compounds derived from the closely related 2-Bromo-5-methoxypyridine, illustrating the potential of this class of compounds.
| Compound Class | Target/Assay | IC50/MIC | Reference |
| Bedaquiline Analogues | Mycobacterium tuberculosis | MIC90 = 0.35 ± 0.05 µM | [4] |
| Pyridine-derived Combretastatin Analogues | Tubulin Polymerization Inhibition | IC50 values in the nanomolar range | [8] |
| Pyridine-2,5-dicarboxylate Esters | Trypanosoma cruzi | IC50 = 26.2 µM | [9] |
Experimental Protocols
The following are representative experimental protocols for reactions involving bromopyridine derivatives, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 2-bromopyridine derivative (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated to a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10]
Synthesis of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor Analogue
This protocol is adapted from methodologies for similar compounds.[1]
-
Imidazole Formation: A mixture of a substituted benzaldehyde (1.0 eq), glyoxal (1.1 eq), and ammonium hydroxide (2.0 eq) in a solvent like methanol is stirred at room temperature to form the corresponding imidazole derivative.
-
Suzuki Coupling: The resulting imidazole (1.2 eq) is coupled with a 2-bromopyridine derivative (1.0 eq) using a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a dioxane/water solvent system. The mixture is heated at 90-100 °C under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility is primarily derived from the reactivity of the C-Br bond, which allows for the facile introduction of diverse functionalities through various cross-coupling reactions. While much of the detailed biological data comes from its methoxy analogue, the synthetic methodologies and potential therapeutic applications are highly translatable. For researchers and drug development professionals, this compound offers a strategic entry point into novel chemical space with significant potential for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Bromo-5-ethoxypyridine from 6-bromopyridin-3-ol: An Application Note and Protocol
Introduction
2-Bromo-5-ethoxypyridine is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates a bromine atom and an ethoxy group on the pyridine ring, offering two distinct points for further chemical modification. This application note provides a detailed protocol for the synthesis of this compound from 6-bromopyridin-3-ol via a Williamson ether synthesis. The described method offers a high yield and straightforward purification.
The synthesis proceeds via the deprotonation of the hydroxyl group of 6-bromopyridin-3-ol using a strong base, followed by nucleophilic substitution with an ethylating agent. This Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[1][2][3][4]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a literature procedure which reports a quantitative yield.[5]
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, add sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) portion-wise.
-
Stir the resulting reaction mixture at 0 °C for 30 minutes.
-
Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 3.5 hours.
-
Upon completion of the reaction, quench by the addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to afford this compound.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 6-bromopyridin-3-ol | [5] |
| Reagents | Sodium hydride, Iodoethane | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 3.5 hours | [5] |
| Yield | 2.32 g (100%) | [5] |
| ¹H-NMR (CDCl₃) | δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz) | [5] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Discussion
The provided protocol outlines a highly efficient Williamson ether synthesis for the preparation of this compound. The use of sodium hydride, a strong base, ensures the complete deprotonation of the moderately acidic hydroxyl group of 6-bromopyridin-3-ol to form the corresponding alkoxide. This alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of iodoethane in an SN2 reaction, displacing the iodide leaving group and forming the desired ether product.[2][4]
The choice of DMF as a polar aprotic solvent is crucial for this reaction as it effectively solvates the sodium cation, leaving the alkoxide more nucleophilic, and it is stable to the basic reaction conditions. The reported 100% yield suggests that the reaction goes to completion with minimal side products, simplifying the purification process.[5] The purification by silica gel column chromatography is a standard method to remove any unreacted starting material, excess iodoethane, and mineral oil from the sodium hydride dispersion.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Iodoethane is a toxic and potentially carcinogenic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-ethoxypyridine as a key building block. This versatile reaction is instrumental in the synthesis of 2-aryl-5-ethoxypyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. The protocols provided herein are based on established methodologies for the coupling of 2-bromopyridine analogues and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organohalide. For a substrate such as this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring, facilitating the synthesis of complex molecular architectures. The resulting 5-ethoxypyridine derivatives are key scaffolds in the development of novel therapeutic agents.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is mediated by a palladium catalyst in the presence of a base and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These conditions are excellent starting points for the optimization of reactions with this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, including yield and reaction time.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2-3) | PPh₃ (4-6) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | Moderate to Good | A classic and cost-effective system suitable for many substrates. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for a broad range of aryl bromides. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often provide higher yields and shorter reaction times, especially for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a wide variety of aryl and heteroaryl boronic acids. |
Experimental Protocols
This section provides detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol outlines a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
Degassed 1,4-Dioxane/Water (4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), sodium carbonate (2.0-3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Ligand System
This protocol is recommended for more challenging substrates or when higher efficiency is desired.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.3 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed 1,4-Dioxane/Water (4:1)
-
Standard workup and purification materials as in Protocol 1.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), potassium phosphate (2.0-3.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and ensure an inert atmosphere is maintained.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-ethoxypyridine
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions have revolutionized the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where substituted pyridine scaffolds are prevalent.[2] 2-Bromo-5-ethoxypyridine is a key building block, and its functionalization via cross-coupling reactions allows for the synthesis of a diverse array of derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for three major palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Reactions and Principles
The versatility of this compound as a substrate stems from the reactivity of its carbon-bromine bond in the presence of a palladium catalyst. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[1][3] This is followed by a transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig) step, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][3][4]
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon single bond by coupling with an organoboron compound (e.g., boronic acid).[3][5]
-
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling with a primary or secondary amine.[4][6]
-
Sonogashira Coupling: Forms a new carbon-carbon triple bond by coupling with a terminal alkyne, typically using both palladium and copper catalysts.[7][8][9]
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize representative reaction conditions for the cross-coupling of this compound and its analogs. These conditions serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >85 (est.)[10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~90[3] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 18 | ~85[11] |
| 4 | 4-Carboxyphenylboronic acid | Pd(OAc)₂ (cat.) | PPh₃ (cat.) | Na₂CO₃ | aq. IPA | Reflux | 3 | ~70[12] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18-24 | >80 (est.)[6] |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | >80 (est.)[10] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | >85 (est.)[10] |
| 4 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-100 | 12 | ~75-90[6] |
Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | ~89[7] |
| 2 | Ethynylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~80-90[2] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 12 | >85 (est.) |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (2) | DIPA | THF | 60 | 6 | >90 (est.) |
Experimental Protocols & Visualizations
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[13]
-
Anhydrous and degassed solvents should be used.[10]
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an amine and this compound.[6][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine (if solid), Cs₂CO₃, Pd₂(dba)₃, and Xantphos.[6]
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine if it is a liquid.[6]
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[13]
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a terminal alkyne with this compound.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, the terminal alkyne, and an amine base (e.g., DIPA, which can also serve as a co-solvent).[2][7]
-
Stir the reaction at room temperature for 3 hours or heat as necessary (e.g., 60-100 °C) for less reactive substrates.[2][7]
-
Monitor the reaction for completion by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.[7]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]
-
Purify the resulting crude material by flash column chromatography on silica gel to afford the coupled product.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl-5-ethoxypyridin-2-amine and its derivatives is of significant interest as the 2-aminopyridine scaffold is a key structural motif in numerous biologically active compounds. This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-ethoxypyridine with a generic primary or secondary amine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine product and regenerate the Pd(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.[2]
Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with different amines. These examples with structurally similar substrates provide a strong starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ (2) | Ligand 6 (4) | NaOtBu (1.4) | Toluene | 110 | Not Specified |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 55-98[4] |
| 2-Amino-5-bromo-4-methylpyridine | Volatile secondary amine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | Not Specified[2] |
| Generic Aryl Bromide | Primary/Secondary Amine | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOtBu | Toluene | Reflux | 27-82[5][6][7] |
| 2-Amino-6-bromopyridine | Primary/Secondary Amine | Not Specified | Phosphine Ligand | Base | Solvent | Not Specified | Not Specified[1] |
Note: "dppp" stands for 1,3-bis(diphenylphosphino)propane and "NaOtBu" for sodium tert-butoxide.
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or another suitable palladium precursor
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%) or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dry, sealable reaction tube or Schlenk flask equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry, sealable reaction tube, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (2 mol%), and 1,3-bis(diphenylphosphino)propane (4 mol%).[2]
-
If the amine is a solid, add it at this stage.
-
Seal the reaction tube with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add anhydrous toluene via syringe. If the amine is a liquid or a solution, add it at this point.[2]
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2] The optimal temperature will depend on the reactivity of the specific amine and aryl bromide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Carefully open the reaction tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[2]
-
Combine the organic layers and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-ethoxypyridin-2-amine.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-5-ethoxypyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-ethoxypyridine as a key building block in the synthesis of novel and complex heterocyclic molecules. This versatile reagent is particularly valuable in medicinal chemistry for the development of pharmacologically active compounds. The protocols detailed below are foundational for leveraging this compound in various palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 2-position and an ethoxy group at the 5-position offers strategic advantages for constructing complex molecular architectures. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ethoxy group modulates the electronic properties of the pyridine ring and can influence the biological activity of the final synthesized compounds. This document outlines key applications and provides detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Applications in Medicinal Chemistry
This compound is a valuable scaffold for the synthesis of biologically active heterocycles. For instance, it has been utilized in the synthesis of antagonists for Protease-Activated Receptor 4 (PAR-4), a G-protein coupled receptor involved in thrombosis.[1] The pyridine core often serves as a central scaffold in kinase inhibitors and other therapeutic agents, where the substituents can be tailored to optimize binding affinity and selectivity for a specific biological target.
Synthesis of this compound
A common route to this compound involves the etherification of 6-bromopyridin-3-ol.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-bromopyridin-3-ol and iodoethane.
Materials:
-
6-bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in DMF (20 mL) at room temperature, add sodium hydride (0.644 g, 16.09 mmol, 60% dispersion) in portions.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the reaction mixture.
-
Continue to stir the reaction at room temperature for 3.5 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to afford this compound.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |
| This compound | 6-bromopyridin-3-ol | NaH, Iodoethane | DMF | ~100% | ¹H-NMR (CDCl₃): δ 8.03 (1H, d), 7.35 (1H, d), 7.07 (1H, dd), 4.05 (2H, q), 1.43 (3H, t)[2] |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for creating diverse libraries of substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with a variety of boronic acids or esters.
Protocol 2: Generalized Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is an adapted protocol and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Protocol 3: Generalized Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. Note: This is an adapted protocol and may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a primary or secondary amine.
Protocol 4: Generalized Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine. Note: This is an adapted protocol and may require optimization.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Visualized Workflows
Caption: Synthetic pathways using this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups.[2][3][4] Consequently, the Sonogashira coupling has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-ethoxypyridine with a terminal alkyne. The resulting 2-alkynyl-5-ethoxypyridine derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the development of novel therapeutic agents.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is depicted below:
Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-ethoxypyridine product and regenerate the active Pd(0) catalyst.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%) under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure anaerobic conditions.
-
-
Addition of Reagents:
-
Add the anhydrous, deoxygenated solvent (e.g., THF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 equivalents).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.
-
Slowly add the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture dropwise.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 100 °C), depending on the reactivity of the alkyne. For many standard couplings with 2-bromopyridines, heating to 60-80 °C is common.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and any precipitated salts.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-5-ethoxypyridine.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [5] |
| 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Terminal alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | - | [1] |
| General Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
Mandatory Visualizations
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction is of paramount importance in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The functionalization of pyridine rings, a common scaffold in medicinal chemistry, via the Heck reaction allows for the introduction of diverse substituents, enabling the exploration of new chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Bromo-5-ethoxypyridine. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established methodologies for structurally similar bromopyridines and offer a robust starting point for reaction optimization.
Reaction Principle
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The final step is the reductive elimination of HBr by a base, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of bromopyridines with various alkenes, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N (1.5-2.0) | DMF | 100-120 | 12-24 | High |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1-3) | PPh₃ (2-6) | K₂CO₃ (2.0) | DMF or Dioxane | 100-130 | 16-24 | Good to High |
| 3 | Ethyl acrylate | Pd(OAc)₂ (2) | None | Et₃N (2.0) | NMP | 120 | 12 | Moderate to Good |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2.0) | DMF | 110 | 18 | Good |
| 5 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | High |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction of this compound with styrene. This protocol is adapted from established methodologies for similar bromopyridines.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe. This should be followed by the addition of triethylamine (1.5 mmol, 1.5 equiv.) and then styrene (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction vessel from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-ethoxy-2-styrylpyridine.
Mandatory Visualizations
General Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for setting up a Heck coupling reaction.
Caption: General workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
This diagram illustrates the key steps in the palladium-catalyzed Heck reaction cycle.
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols: Grignard Reaction of 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Grignard reaction involving the 2-Bromo-5-ethoxypyridine intermediate. This key synthetic transformation is crucial in the development of various pharmaceutical compounds, most notably as a precursor in the synthesis of Perampanel, a selective noncompetitive antagonist of AMPA receptors used in the treatment of epilepsy and Parkinson's disease.[1][2]
Introduction
The formation of a Grignard reagent from this compound creates a potent nucleophilic intermediate, 5-ethoxy-2-pyridylmagnesium halide. This organometallic compound readily reacts with a variety of electrophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details the protocol for the formation of this Grignard reagent and its subsequent use in a cross-coupling reaction, a critical step in the synthesis of pharmaceutical intermediates.
Key Applications in Drug Development
The Grignard reagent derived from this compound is a key building block in the synthesis of complex heterocyclic molecules. Its primary application lies in the construction of bi-aryl structures, which are common motifs in pharmacologically active compounds.
Synthesis of Perampanel Intermediate: A notable application is the synthesis of 2-ethoxy-5-(pyridin-2-yl)pyridine, a direct precursor to Perampanel.[1][2] This is achieved through a cross-coupling reaction of the 5-ethoxy-2-pyridylmagnesium halide with a suitable pyridine derivative.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related alkoxy-pyridyl compounds and are directly applicable to this compound.[1]
Protocol 1: Formation of 5-ethoxy-2-pyridylmagnesium halide Grignard Reagent
This protocol describes the formation of the Grignard reagent via a halogen-magnesium exchange reaction using a commercial Grignard reagent.
Materials:
-
This compound
-
Isopropyl magnesium chloride lithium chloride complex (i-PrMgCl·LiCl) 1.3 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard laboratory glassware (dried)
Procedure:
-
In a dry, nitrogen-purged flask equipped with a thermometer, condenser, and dropping funnel, charge this compound (1.0 equiv.) and anhydrous THF.
-
While maintaining the internal temperature at 25-30°C, add the isopropyl magnesium chloride lithium chloride complex (1.56 equiv.) dropwise over approximately 1 hour.
-
Stir the resulting mixture at 25-30°C for at least 5 hours.
-
The conversion to the Grignard reagent can be monitored by HPLC, with expected conversions exceeding 95%.[1] The resulting suspension of the Grignard reagent is used directly in the subsequent reaction.
Protocol 2: Cross-Coupling Reaction with 2-Chloropyridine
This protocol details the use of the prepared Grignard reagent in a cross-coupling reaction to form 2-ethoxy-5-(pyridin-2-yl)pyridine.
Materials:
-
Suspension of 5-ethoxy-2-pyridylmagnesium halide from Protocol 1
-
2-Chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
tert-Butyl-methyl ether (MTBE)
Procedure:
-
In a separate dry, nitrogen-purged flask, charge 2-chloropyridine and anhydrous THF.
-
Heat the reaction mixture to 45-50°C and stir for 15 minutes.
-
Transfer the previously prepared Grignard reagent suspension via cannula to a dropping funnel attached to the second flask.
-
Add the Grignard reagent to the 2-chloropyridine solution over approximately 1 hour, maintaining the temperature at 45-50°C.
-
Stir the reaction mixture at 45-50°C for at least 1 hour. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to 20-25°C.
-
Carefully quench the reaction by the slow addition of deionized water over 30 minutes, ensuring the temperature remains at 20-25°C.
-
Stir for 15 minutes, then transfer the mixture to a separatory funnel and allow the phases to separate.
-
Extract the aqueous phase with two portions of tert-butyl-methyl ether.
-
Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by crystallization or chromatography.
Data Presentation
The following table summarizes the quantitative data for a representative reaction based on the synthesis of the analogous 2-methoxy-5-(pyridin-2-yl)pyridine, which is expected to have similar performance.
| Parameter | Value | Reference |
| Grignard Formation | ||
| 2-Bromo-5-alkoxypyridine (equiv.) | 1.1 - 1.2 | [1] |
| i-PrMgCl·LiCl (equiv.) | 1.56 | [1] |
| Temperature (°C) | 25-30 | [1] |
| Reaction Time (h) | ≥ 5 | [1] |
| Conversion (%) | > 95 | [1] |
| Cross-Coupling Reaction | ||
| Temperature (°C) | 45-50 | [1] |
| Reaction Time (h) | ≥ 1 | [1] |
| Work-up & Isolation | ||
| Quenching Temperature (°C) | 20-25 | [1] |
| Final Product Purity (HPLC A/A%) | > 99.0 | |
| Molar Yield (%) from 2-chloropyridine | 80.9 |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
References
Application of 2-Bromo-5-ethoxypyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethoxypyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive bromine atom at the 2-position and an ethoxy group at the 5-position, make it an attractive starting material for the construction of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of biologically active compounds, including fungicides, herbicides, and insecticides. The bromine atom provides a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The ethoxy group can influence the electronic properties and solubility of the final molecule, which can be crucial for its biological activity and bioavailability.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potential agrochemical scaffold.
Key Applications in Agrochemical Synthesis
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs are widely used. Based on the reactivity of similar bromo-alkoxy-pyridines, this compound is an excellent candidate for the synthesis of:
-
Fungicides: The synthesis of pyridyl-pyrazole and pyridyl-thiazole carboxamides, which are known to be potent succinate dehydrogenase inhibitors (SDHIs).
-
Herbicides: The development of novel pyridine-based herbicides that can act as inhibitors of key plant enzymes.
-
Insecticides: The elaboration into new classes of insecticides, potentially targeting the nervous system of insects.
The following sections provide a detailed protocol for a representative synthetic application of this compound.
Experimental Protocols
Representative Synthesis of a Pyridyl-Pyrazole Fungicide Scaffold via Suzuki-Miyaura Coupling
This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a pyrazole boronic acid. This reaction forms a key carbon-carbon bond, leading to a pyridyl-pyrazole scaffold that is prevalent in many modern fungicides.
Reaction Scheme:
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-ethoxypyridine.
-
The Boc-protecting group can be subsequently removed under acidic conditions to yield the final pyridyl-pyrazole scaffold.
Data Presentation
The following table summarizes the quantitative data for the representative Suzuki-Miyaura coupling reaction described above.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Product Yield (%) | Purity (by HPLC) (%) |
| This compound | 202.05 | 10.0 | 1.0 | 2.02 g | - | >98 |
| 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid | 211.99 | 12.0 | 1.2 | 2.54 g | - | >97 |
| Sodium Carbonate | 105.99 | 20.0 | 2.0 | 2.12 g | - | - |
| Palladium(II) Acetate | 224.50 | 0.2 | 0.02 | 45 mg | - | - |
| Triphenylphosphine | 262.29 | 0.8 | 0.08 | 210 mg | - | - |
| 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-ethoxypyridine | 289.34 | - | - | - | 85 | >99 |
Note: The presented data is representative for a typical laboratory-scale synthesis and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Mode of Action of SDHI Fungicides
Pyridyl-pyrazole fungicides, which can be synthesized from this compound, often act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the fungal respiratory chain, leading to cell death.
Caption: Inhibition of fungal respiration by an SDHI fungicide.
Application Notes and Protocols for 2-Bromo-5-ethoxypyridine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-ethoxypyridine as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This versatile building block is particularly valuable for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of many therapeutic agents. The protocols detailed below are based on established methodologies for similar bromopyridine derivatives and serve as a robust starting point for laboratory-scale synthesis and drug discovery efforts.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable precursor in medicinal chemistry. The presence of a bromine atom at the 2-position and an ethoxy group at the 5-position of the pyridine ring allows for diverse and regioselective functionalization. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. The ethoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and provide a key interaction point in the final drug molecule.
Substituted pyridines are prevalent scaffolds in numerous approved drugs, acting as crucial pharmacophores that can modulate the biological activity and pharmacokinetic properties of a compound. For instance, the pyridine motif is a common feature in kinase inhibitors, where it can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its application in two major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize biaryl and heteroaryl compounds. These structures are common in a variety of therapeutic areas, including oncology and inflammatory diseases.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to synthesize N-aryl and N-heteroaryl amines. Arylamines are a fundamental component of many drug molecules, contributing to their biological activity and structural complexity.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 2-bromopyridine derivatives. These conditions can be used as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12-24 | 70-90 |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12 | 80-95 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100-110 | 4-12 | 85-98 |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 80-95 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2-1.5) | Toluene | 80-100 | 12-24 | 75-95 |
| Pd(OAc)₂ (2-4) | Xantphos (3-6) | Cs₂CO₃ (1.5-2) | Dioxane | 100-110 | 8-18 | 80-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 6-12 | 85-99 |
| PdCl₂(Amphos)₂ (3-5) | - | K₂CO₃ (2) | Dioxane | 100 | 12-24 | 70-90 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 2-aryl-5-ethoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Objective: To synthesize a N-(5-ethoxypyridin-2-yl)amine derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary amine (1.1-1.5 equiv.) to the Schlenk tube, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical methods.
Visualizations
Signaling Pathway: Kinase Inhibition
Many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors. The synthesized 2-aryl or 2-amino-5-ethoxypyridine derivatives could potentially act as inhibitors in similar pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-ethoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling reactions involving 2-bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge. The electron-rich nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key factors contributing to low yields include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow. The choice of base is crucial to facilitate this step by forming a more nucleophilic boronate species.[2]
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly when using aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1][3]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.
Q2: What are the common side reactions, and how can I minimize them?
The most prevalent side reactions are homocoupling of the boronic acid and debromination of the this compound.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1]
-
Debromination: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help identify a system that minimizes this side reaction.
-
Protodeboronation: As mentioned above, this side reaction consumes the boronic acid. Using anhydrous solvents and carefully selecting the base can reduce its occurrence.[3]
Q3: How do I choose the right catalyst and ligand for this reaction?
For Suzuki couplings involving 2-bromopyridines, a combination of a palladium precursor and a suitable phosphine ligand is generally recommended.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[4]
-
Ligands: Bulky, electron-rich phosphine ligands are often essential to facilitate both oxidative addition and reductive elimination. Recommended ligands include SPhos, XPhos, and P(t-Bu)₃.[5] For routine couplings, Pd(PPh₃)₄ can provide good to excellent yields.[4] For more challenging substrates, modern catalyst systems with bulky ligands are highly effective.[4]
Q4: What is the role of the base, and which one should I use?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2][6] The choice of base can significantly impact the reaction rate and yield.[2]
-
Common Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[2][7]
-
Base Strength and Solubility: The strength and solubility of the base are important factors. Stronger bases like K₃PO₄ can be very effective for less reactive substrates.[1] Cs₂CO₃ often provides higher yields but is more expensive.[1]
Q5: Can I run the Suzuki coupling of this compound under air?
It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize typical reaction conditions for the Suzuki coupling of substituted 2-bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Catalyst Systems
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | A common and reliable catalyst for routine couplings.[4] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Toluene/H₂O | 100-110 | High | Bulky, electron-rich ligand helps to stabilize the catalyst.[1] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | A versatile and robust catalyst for challenging couplings.[8] |
Table 2: Comparison of Bases
| Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate to High | A common and cost-effective choice.[1] |
| Na₂CO₃ (2-3) | DMF | 100 | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
| K₃PO₄ (2-3) | THF/H₂O | 80-100 | High to Excellent | A strong base that can be very effective for less reactive substrates.[1] |
| Cs₂CO₃ (2-3) | Dioxane | 100-110 | High to Excellent | Often provides higher yields but is more expensive.[1] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, K₃PO₄, and Pd(PPh₃)₄.[9]
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[9]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is recommended for achieving higher yields, especially with challenging substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Seal the flask, remove from the glovebox, and add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-ethoxypyridine
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-Bromo-5-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The primary side reactions encountered are hydrodehalogenation (protodebromination) of the starting material to form 5-ethoxypyridine, and in the case of Suzuki-Miyaura coupling, the homocoupling of the boronic acid reagent to form a symmetrical biaryl byproduct. For Buchwald-Hartwig amination, catalyst poisoning by the pyridine nitrogen can also be a significant issue, leading to low yields and reaction stalling.[1][2]
Q2: Why is hydrodehalogenation a significant issue with this substrate?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, can be a competing pathway in palladium-catalyzed cross-coupling reactions.[3] This can be exacerbated by the presence of trace amounts of water or other proton sources in the reaction mixture. The electron-rich nature of the 5-ethoxypyridine ring can also influence the propensity for this side reaction.
Q3: How can I prevent the homocoupling of my boronic acid in Suzuki-Miyaura coupling?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4] To minimize this, it is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) precatalyst or adding a mild reducing agent can also suppress this side reaction.[4] In some cases, the slow addition of the boronic acid can also be beneficial.[4]
Q4: What makes the Buchwald-Hartwig amination of this compound challenging?
A4: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1][2] This is a common challenge for 2-halopyridine substrates. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) is essential to sterically shield the palladium center and promote the desired C-N bond formation.[1]
Q5: How do I choose the right ligand and base for my reaction?
A5: The choice of ligand and base is critical and often substrate-dependent. For Suzuki-Miyaura coupling of this compound, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are generally effective. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[5] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands are recommended to prevent catalyst poisoning.[1][2] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary.[6]
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
Problem: Low or No Yield of the Desired Product
-
Possible Cause 1: Catalyst Deactivation. The pyridine nitrogen may be inhibiting the palladium catalyst.
-
Solution: Switch to a catalyst system with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos to shield the palladium center.[1]
-
-
Possible Cause 2: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium complex may be slow.
-
Solution: Ensure the chosen base is appropriate and sufficiently soluble. A switch to a stronger base like K₃PO₄ or Cs₂CO₃ might be beneficial. The use of a mixed solvent system (e.g., dioxane/water) can also improve the solubility of the base.[5]
-
-
Possible Cause 3: Poor Reagent Purity or Reaction Setup. Moisture and oxygen can significantly hinder the reaction.
-
Solution: Use anhydrous and thoroughly degassed solvents. Ensure all solid reagents are dry. Employ Schlenk line techniques or a glovebox to maintain an inert atmosphere.[4]
-
Problem: Significant Formation of Homocoupled Biaryl (from boronic acid)
-
Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[4]
-
Solution: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the experiment.[4]
-
-
Possible Cause: Use of a Pd(II) Precatalyst. The in situ reduction of Pd(II) to Pd(0) can sometimes lead to initial homocoupling.
-
Solution: Use a Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a bulky ligand. Alternatively, add a mild reducing agent to the reaction mixture when using a Pd(II) source.[4]
-
Problem: Significant Formation of 5-ethoxypyridine (Hydrodehalogenation)
-
Possible Cause: Presence of a Proton Source. Trace water or other protic impurities can lead to the replacement of the bromine with a hydrogen atom.
-
Solution: Use anhydrous solvents and reagents. Ensure the reaction setup is thoroughly dried.
-
-
Possible Cause: Unfavorable Reaction Kinetics. If the desired cross-coupling is slow, side reactions like hydrodehalogenation can become more prominent.
-
Solution: Optimize the reaction conditions (temperature, catalyst, ligand, base) to accelerate the cross-coupling pathway. Sometimes, a more active catalyst system can outcompete the hydrodehalogenation reaction.
-
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 85 | A standard and reliable catalyst system for similar substrates.[3] |
| Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2) | Isopropanol/H₂O (2:1) | Reflux | 8-12 | ~80 | A cost-effective alternative.[4] |
| Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 4-8 | >90 | Buchwald ligands often provide higher yields for challenging substrates. |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | ~85 | Effective for a broad range of substrates. |
Note: Yields are based on structurally similar substrates and may vary for this compound.
Troubleshooting Buchwald-Hartwig Amination
Problem: Low or No Yield of the Aminated Product
-
Possible Cause 1: Catalyst Poisoning. The pyridine nitrogen is likely coordinating to the palladium catalyst.[1][2]
-
Solution: Employ a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are designed to prevent pyridine coordination.[1]
-
-
Possible Cause 2: Incorrect Base Selection. The base may be too weak to deprotonate the amine-palladium complex effectively, or too strong and causing substrate/product degradation.[6]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate has base-sensitive functional groups, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[6]
-
-
Possible Cause 3: Reagent Insolubility. If the reactants or base are not well-dissolved, the reaction will be inefficient.[1]
-
Solution: Toluene and 1,4-dioxane are generally good solvent choices. Ensure vigorous stirring. If solubility is still an issue, a more polar solvent like DMF could be tested, but be aware of its potential to coordinate to palladium.[1]
-
Problem: Formation of Palladium Black and Catalyst Decomposition
-
Possible Cause: High Reaction Temperature. Prolonged exposure to high temperatures (typically >120 °C) can lead to the decomposition of the palladium catalyst into inactive palladium black.[1]
-
Solution: Lower the reaction temperature to the 80-100 °C range and potentially increase the reaction time. Monitor the reaction mixture for the formation of a black precipitate.[2]
-
-
Possible Cause: Presence of Oxygen. The active Pd(0) catalyst is sensitive to air and can be oxidized and deactivated.[1]
-
Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction by using degassed solvents and Schlenk techniques or a glovebox.
-
Problem: Significant Formation of 5-ethoxypyridine (Hydrodehalogenation)
-
Possible Cause: Competing β-Hydride Elimination. This side reaction can compete with the desired reductive elimination to form the C-N bond.[3]
-
Solution: The choice of ligand is crucial. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can often suppress β-hydride elimination. Optimizing the reaction temperature may also help, as higher temperatures can sometimes favor side reactions.
-
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2.5) / XPhos (5) | KOtBu (1.4) | Toluene | 90 | 2-24 | 87 | A highly effective system for a range of anilines.[7] |
| Pd(OAc)₂ (2) / dppp (3) | NaOtBu (1.4) | Toluene | 80 | 12-18 | 55-98 | Effective for volatile amines.[8] |
| Pd₂(dba)₃ (2) / BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 | Often a good choice for primary amines. |
| [Pd(cinnamyl)Cl]₂ (1.5) / Xantphos (6) | DBU (2) | Toluene | 110 | 12 | 87 | Utilizes a soluble organic base.[9] |
Note: Yields are based on structurally similar substrates and may vary for this compound and the specific amine coupling partner.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Side Reactions
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination with Minimized Side Reactions
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas in a Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Main reaction pathway versus common side reactions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-Bromo-5-ethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromo-5-ethoxypyridine reaction products. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-hydroxypyridine or 2-aminopyridine derivatives), over-brominated species such as 2,3-dibromo-5-ethoxypyridine, and isomers formed during the synthesis.[1][2][3] The presence of residual solvents from the reaction or initial extraction is also common.
Q2: What are the recommended purification methods for this compound?
A2: The most effective purification methods for this compound and similar substituted bromopyridines are column chromatography, recrystallization, and distillation under reduced pressure.[4][5][6] The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[7][8] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
Q4: What is the expected appearance and physical state of pure this compound?
A4: Pure this compound is typically a solid at room temperature.[9] Its color can range from white to light yellow.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography
Problem: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.
-
Possible Cause: The compound may be highly polar or interacting strongly with the silica gel.
-
Solution:
-
Ensure your compound is fully dissolved in the loading solvent before applying it to the column.
-
Consider using a different stationary phase, such as alumina, which has different polarity characteristics.
-
If your compound has basic character (as pyridines do), adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to reduce tailing and improve mobility.[10]
-
Problem: The separation between my desired product and an impurity is very poor.
-
Possible Cause: The chosen solvent system does not have the optimal polarity to resolve the compounds.
-
Solution:
-
Systematically screen different solvent systems using TLC. A good starting point for substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8]
-
Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[7] This can help to separate compounds with close Rf values.
-
Ensure the column is packed properly to avoid channeling, which leads to poor separation.[11]
-
Problem: My product is coming out of the column with a colored impurity.
-
Possible Cause: A co-eluting impurity has a similar polarity to your product in the chosen solvent system.
-
Solution:
-
Try a different solvent system. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
-
If the impurity is colored and the product is not, you may be able to treat a solution of the crude product with activated charcoal before chromatography to adsorb the colored impurity.[10][12]
-
Recrystallization
Problem: I can't find a suitable single solvent for recrystallization.
-
Possible Cause: The product may be too soluble in most common solvents or too insoluble.
-
Solution:
-
Use a mixed solvent system. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12] For brominated pyridines, common mixed solvent systems include ethyl acetate/petroleum ether or ethanol/water.[12]
-
Problem: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated, or crystallization is slow to initiate.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent level.
-
Add a seed crystal of the pure compound if available.
-
Reduce the volume of the solvent by evaporation and allow the solution to cool again.[12]
-
Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath or refrigerator.
-
Problem: The recrystallized product is an oil, not a solid.
-
Possible Cause: The melting point of your compound may be close to room temperature, or it may be an oil at room temperature. Impurities can also depress the melting point.
-
Solution:
-
Confirm the expected physical state of your product.
-
If it is expected to be a solid, the oiling out may be due to impurities. In this case, column chromatography might be a more suitable purification method.
-
Try cooling the oiled-out solution to a lower temperature to see if solidification occurs.
-
Data Presentation
Table 1: Solvent Systems for Chromatography of Brominated Pyridines
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| This compound | Silica Gel | Hexane-Ethyl Acetate (gradient) | [4] |
| 2-Bromo-5-methoxypyridine | Silica Gel | Dichloromethane | [5] |
| 2-Amino-5-bromo-4-methylpyridine | Silica Gel | Petroleum Ether-Ethyl Acetate (95:5 to 80:20) | [8] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [9] |
| Molecular Weight | 202.05 g/mol | [9] |
| Purity (typical) | ≥98% | [9] |
| Storage | Room temperature | [9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude product mixture based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Allow the excess solvent to drain until it is just above the silica bed. Do not let the column run dry.[8][11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, test mixed solvent systems.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[12]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 42834-01-5 [chemicalbook.com]
- 5. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Overcoming low reactivity of 2-Bromo-5-ethoxypyridine in C-N coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the low reactivity of 2-Bromo-5-ethoxypyridine in C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-N coupling of this compound so challenging?
A1: The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can poison the catalyst, forming inactive species and thereby inhibiting its catalytic activity, leading to low or no conversion.[1] The electron-donating nature of the ethoxy group can also influence the reactivity of the C-Br bond.
Q2: What is the most effective catalytic method for this transformation?
A2: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely used and effective method for the C-N coupling of 2-halopyridines.[2] This reaction utilizes a palladium precursor, a phosphine ligand, and a base to facilitate the formation of the C-N bond with a broad range of primary and secondary amines.
Q3: Which ligands are recommended for the Buchwald-Hartwig amination of this compound?
A3: Due to the challenge of catalyst poisoning, bulky and electron-rich phosphine ligands are essential. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the crucial steps of the catalytic cycle. Highly recommended ligands include biarylphosphines such as XPhos, RuPhos, SPhos, and BrettPhos.[2]
Q4: What is the best choice of base for this C-N coupling reaction?
A4: The selection of the base is critical and depends on the specific amine coupling partner and the functional group tolerance of the substrates. For challenging couplings like this, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. For substrates with base-sensitive functional groups or for coupling with unprotected N-H heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are typically less effective for this type of transformation.[2]
Q5: Should I use a palladium precatalyst or generate the active catalyst in situ?
A5: While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using preformed palladium precatalysts is often recommended for more reliable and reproducible results.[2] Precatalysts, such as those incorporating the bulky phosphine ligands mentioned above (e.g., XPhos Pd G3), ensure the efficient generation of the active catalytic species.[3]
Q6: Can copper-catalyzed C-N coupling (Ullmann condensation) be used as an alternative?
A6: Yes, the Ullmann condensation is a potential alternative to palladium-catalyzed methods.[2] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination. For general reliability and broader applicability with 2-halopyridines, palladium catalysis is more established.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Pyridine nitrogen coordinating to the palladium center.[1] | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[2]• Use a palladium precatalyst for more reliable generation of the active Pd(0) species.[2] |
| Inactive Catalyst: Oxidation of the catalyst or ligand. | • Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[4]• Use anhydrous and thoroughly degassed solvents.[4] | |
| Suboptimal Base: The base is not strong enough to facilitate deprotonation. | • Switch to a stronger base such as NaOtBu or LiHMDS.[2] | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | • Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of Water: Water can lead to the formation of byproducts. | • Ensure all reagents, solvents, and glassware are strictly anhydrous.[2] |
| Catalyst Decomposition: High temperatures can cause the catalyst to decompose. | • Lower the reaction temperature and potentially increase the reaction time.• Increase the ligand-to-palladium ratio slightly.[2] | |
| Inconsistent Results | Variable Reagent Quality: Impurities in starting materials, catalyst, or base. | • Use high-purity reagents from a reliable source.• Use a stable, well-defined precatalyst for a consistent ligand-to-metal ratio. |
| Inconsistent Reaction Setup: Variations in inert atmosphere or moisture control. | • Standardize the experimental setup and inerting procedures (e.g., number of vacuum/backfill cycles). |
Data Presentation
The following table presents representative data for the Buchwald-Hartwig amination of a structurally similar compound, 2-Bromo-5-ethoxypyridin-3-amine, which can serve as a starting point for optimization.
| Amine Coupling Partner | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100-110 |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 |
| Benzylamine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100-110 |
| Diethylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 |
| This data is based on established protocols for the Buchwald-Hartwig amination of related aryl bromides.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere (Argon or Nitrogen).
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A workflow diagram for troubleshooting low-yield C-N coupling reactions.
References
Technical Support Center: Catalyst Selection for 2-Bromo-5-ethoxypyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving 2-Bromo-5-ethoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during cross-coupling reactions with this compound, a substrate that presents unique challenges due to the coordinating ability of the pyridine nitrogen.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the common causes?
Low yields in this reaction are frequently due to catalyst inhibition or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation, a phenomenon known as catalyst poisoning.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands sterically shield the palladium center, mitigating catalyst poisoning by the pyridine nitrogen.[2][3][4]
-
Optimize Base and Solvent: The base is crucial for activating the boronic acid.[1] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) must ensure all components are sufficiently soluble.[5][6]
-
Ensure Reagent Purity: Verify that the this compound, boronic acid (or its ester), base, and solvent are pure and anhydrous. Water content can lead to protodeboronation, a significant side reaction.[2]
-
Maintain Rigorous Inert Conditions: Oxygen can cause homocoupling of the boronic acid and decompose the catalyst.[1][2] Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1]
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, primarily promoted by the presence of oxygen.[1][2]
Strategies to Minimize Homocoupling:
-
Degassing: Employ rigorous degassing techniques. Freeze-pump-thaw cycles (at least three) are highly effective for removing dissolved oxygen from solvents.[1][2]
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Purity: Use high-purity boronic acids, as impurities can sometimes promote side reactions.
Q3: My Buchwald-Hartwig amination of this compound is failing. What should I investigate?
The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the strong coordination of the pyridine nitrogen to the palladium catalyst, which inhibits its activity.[7]
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of ligand is paramount. Use sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired reductive elimination step and prevent the formation of inactive catalyst complexes.[7][8][9] For challenging substrates, bidentate ligands like Xantphos can also be effective.[4][10]
-
Select the Appropriate Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is essential for catalyst turnover.[7][11] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[12]
-
Use Palladium Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][12]
-
Check for Amine Quality: Ensure the amine coupling partner is pure and used in a slight excess (typically 1.2-1.5 equivalents).[13]
Q4: My Sonogashira coupling with this compound gives a complex mixture of byproducts. What could be the issue?
Besides catalyst inhibition, a major side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and the copper(I) co-catalyst.
Troubleshooting Steps:
-
Strict Exclusion of Air: The reaction is highly sensitive to oxygen. Use rigorous inert atmosphere techniques throughout the setup and reaction.
-
Optimize Catalyst and Co-catalyst Loading: Typically, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are used.[14][15] The ratio and loading of these components can be critical. High concentrations of copper can accelerate Glaser coupling.
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as the solvent or a co-solvent.[5][14]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols, which can minimize this side reaction. These often require specific ligand systems.
Catalyst System Comparison
The selection of the catalyst, ligand, and base is critical for achieving high efficiency. The following tables summarize reported conditions for cross-coupling reactions on 2-bromopyridine substrates, providing a strong predictive framework for this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 5-Bromo-2-methylpyridin-3-amine | 88 | [6] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2-Bromopyridine | Low | [16] |
| Pd₂(dba)₃ (1) | 5 (2) | K₃PO₄ (2) | Toluene | 100 | 2-Bromopyridine | 96 |[17] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Amine | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | Volatile Amines | 55-98 | [11] |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | Arylamine | Good | [10] |
| XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80-110 | General | Good |[7] |
Table 3: Catalyst Systems for Sonogashira Coupling of 2-Bromopyridines
| Pd Catalyst (mol%) | Ligand (mol%) | Cu Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [18] |
| Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 89 |[14] |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under inert conditions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vessel equipped with a stir bar.[1]
-
Reagent Addition: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen. Add this compound (1.0 equiv.) followed by the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).[6]
-
Reaction: Heat the mixture in a preheated oil bath to 80-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of this compound.
-
Inert Atmosphere Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.[7]
-
Solvent Addition: Add anhydrous, degassed toluene to the vial. Seal the vial tightly.[7][13]
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 80-110 °C. Stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. scirp.org [scirp.org]
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-5-ethoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions of 2-Bromo-5-ethoxypyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer: Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species. The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?
Answer:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture. To minimize this:
-
Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Debromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur under certain conditions. This can be influenced by the choice of base and the reaction temperature. Consider using a milder base or lowering the reaction temperature.
Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?
Answer:
-
Increase Reaction Time and/or Temperature: Some Suzuki couplings, especially with challenging substrates, require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
Check Catalyst/Ligand System: For challenging substrates, a simple catalyst system may not be sufficient. Consider using more advanced catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) that are known to be effective for heteroaryl couplings.
-
Insufficient Base Strength: The base may not be strong enough to promote the transmetalation step effectively. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally best for the Suzuki coupling of this compound?
A1: The choice of base is critical and often substrate-dependent. For 2-bromopyridines, a range of inorganic bases can be effective.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice that often provides good to high yields.[2]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be very effective, particularly for less reactive substrates.[1][2]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields but is more expensive. Its higher solubility in organic solvents can be advantageous.[1]
It is recommended to screen a few different bases to find the optimal one for your specific coupling partners.
Q2: What is the best solvent system for this reaction?
A2: A mixture of an organic solvent and water is typically used for Suzuki reactions to dissolve both the organic starting materials and the inorganic base.[3] Common solvent systems include:
The ratio of the organic solvent to water can also be optimized, but a common starting point is a 4:1 to 10:1 mixture.
Q3: Can I run the Suzuki coupling of this compound under air?
A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: Is it better to use a boronic acid or a boronic ester?
A4: While boronic acids are more commonly used, boronic esters (like pinacol esters) can offer advantages. They are often more stable and less prone to protodeboronation, which can be a significant side reaction.[1][6] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronic ester is a good strategy to try.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of similar 2-bromopyridine derivatives. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Optimization of Base for Suzuki Coupling of 2-Bromopyridine Derivatives
| Entry | Aryl Halide | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(dppf)Cl₂ | dppf | 80-100 | >12 | 81 | [2] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | PPh₃ | 85-95 | >15 | Moderate to Good | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Cs₂CO₃ | Dry Toluene | Pd(PPh₃)₄ | PPh₃ | 70-80 | - | 80 | [2] |
| 4 | General 2-Bromopyridine | Na₂CO₃ | DME/H₂O | Pd(PPh₃)₄ | - | 80-90 | 12 | Good to Excellent | [5] |
Table 2: Optimization of Solvent for Suzuki Coupling of 2-Bromopyridine Derivatives
| Entry | Aryl Halide | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-3-methoxypyridine | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12-24 | Moderate to Good | [5] |
| 2 | 2-Bromo-3-methoxypyridine | Na₂CO₃ | DME/H₂O | Pd(PPh₃)₄ | - | 80-90 | 12 | Good to Excellent | [5] |
| 3 | 2-Bromo-4-methylpyridine | K₃PO₄ | THF/H₂O | - | - | - | - | High to Excellent | [1] |
| 4 | 2-Bromo-4-methylpyridine | Cs₂CO₃ | Dioxane | - | - | - | - | High to Excellent | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/Ligand combination)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-ethoxypyridine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures containing 2-Bromo-5-ethoxypyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium catalysts from reaction mixtures containing this compound?
The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic phase. This strong binding, or chelation, makes it challenging to separate the palladium species from the desired product using standard purification methods.[1]
Q2: What are the common methods for removing palladium catalysts from these types of reaction mixtures?
Several methods are commonly employed, often in combination, to effectively remove palladium catalysts. The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the scale of the reaction, and the desired final purity. Key methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]
-
Scavenging: Employing molecules, often on a solid support, that selectively bind to palladium, facilitating its removal by filtration.[1]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[2]
-
Chromatography: Using techniques like column chromatography to separate the product from the catalyst.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported reagents, typically based on silica or polymers, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger with the bound palladium can then be easily removed by filtration.[1]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3] However, its non-specific nature can lead to the adsorption of the desired product, potentially causing a loss of yield.[1][2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]
Q5: How can I quantify the amount of residual palladium in my product?
Accurate quantification of residual palladium is crucial, especially in pharmaceutical applications. The most common and sensitive analytical method for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium removal process.
Issue 1: High levels of residual palladium remain in the final product after initial purification.
-
Possible Cause: Strong chelation of palladium to the pyridine nitrogen of this compound, keeping the palladium soluble in the product mixture.[1][5]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica.[1]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 2-5 equivalents relative to the initial palladium catalyst), temperature (e.g., 25-60°C), and stirring time (1 to 18 hours) to find the most effective conditions.[5]
-
Use a Combination of Methods: Consider a sequential treatment. For example, an initial filtration through Celite®, followed by treatment with a scavenger, and then a final polishing step with activated carbon.
-
Consider a Different Purification Method: If scavenging is not effective, explore other techniques like crystallization or column chromatography.[2]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][2]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required for palladium removal.
-
Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[2]
-
Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[5]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture between batches.[5]
-
Troubleshooting Steps:
-
Standardize the Work-up Procedure: Ensure a consistent work-up procedure before the scavenging step to minimize variability in the palladium species.[5]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[5]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[2]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Thiol-functionalized Silica | ~1300 | 2 | >99.8% | Pfizer case study on a kilogram scale; demonstrated high efficiency.[6] |
| Thiol-functionalized Silica | 2239 | 20 | ~99.1% | Scavenging protocol demonstrated on a 92g input.[7] |
| Activated Carbon | 300 | <1 | >99.6% | Effective, but can lead to product loss; lower cost may be attractive for scale-up.[7] |
| Polymer-bound TMT | 330 | 7-30 | 90.9 - 97.9% | Demonstrated on a large scale. |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | >98.7% | Effective for certain Suzuki reactions. |
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene).[1][5]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting amount is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[5]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[5]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: General experimental workflow for palladium removal.
Caption: Decision logic for troubleshooting palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
Preventing debromination of 2-Bromo-5-ethoxypyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when working with 2-bromo-5-ethoxypyridine. These resources are designed to help you minimize this unwanted side reaction and improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 5-ethoxypyridine as a byproduct. This reduces the yield of the intended product and introduces an impurity that can be challenging to separate, complicating downstream applications.[1][2]
Q2: What are the primary causes of debromination in reactions involving this compound?
Debromination of this compound is most often observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive intermediate can reductively cleave the carbon-bromine bond. Factors that promote the formation of Pd-H species and increase the likelihood of debromination include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination.[3][4]
-
Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate the generation of palladium-hydride species.[2]
-
Presence of Hydride Sources: Protic impurities such as water and alcohols, or even certain solvents, can act as hydride donors.[3][4]
-
Prolonged Reaction Times: Extended exposure of the substrate to the reaction conditions can lead to an increase in the debrominated byproduct.[3]
In the case of metal-halogen exchange reactions (e.g., lithiation or Grignard reagent formation), debromination can occur if the resulting organometallic intermediate is quenched by trace amounts of protic solvents or impurities.[3][4]
Q3: How can I detect and quantify debromination?
Several analytical techniques can be employed to identify and quantify the extent of debromination:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the formation of the less polar 5-ethoxypyridine byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of the desired product from the debrominated impurity and confirms the identity of the byproduct by its molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify the debrominated product by observing the appearance of a new proton signal in the aromatic region corresponding to the proton that replaced the bromine atom.[2]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: You observe a significant amount (>5%) of 5-ethoxypyridine in your reaction mixture by LC-MS or NMR analysis.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
| Potential Cause | Recommended Solution & Rationale |
| Aggressive Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][6] These bases are less likely to generate the palladium-hydride species responsible for debromination. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][5] These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[5] |
| High Reaction Temperature | Lower the reaction temperature. Often, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of debromination while still allowing the desired reaction to proceed to completion.[1][3] |
| Presence of Protic Impurities | Use anhydrous and degassed solvents. Ensure all reagents are of high purity and glassware is thoroughly dried to minimize potential sources of hydride ions.[3][4] |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[3] |
Issue 2: Debromination During Lithiation or Grignard Reagent Formation
Symptom: After quenching your lithiation or Grignard reaction, you observe a significant amount of 5-ethoxypyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during metal-halogen exchange.
| Potential Cause | Recommended Solution & Rationale |
| Protic Impurities | Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether). Organometallic reagents are highly basic and will be readily quenched by any protic source, leading to the formation of the debrominated product.[3][4] |
| Unstable Intermediate | Perform the reaction at a low temperature (e.g., -78 °C) to enhance the stability of the organometallic intermediate. |
| Localized Heating | Add the organolithium reagent (e.g., n-BuLi) slowly and ensure rapid stirring. This helps to control the local concentration of the reactive reagent and dissipate any heat generated during the addition, minimizing side reactions.[1] |
Experimental Protocols
The following are representative protocols for common reactions with this compound, optimized to minimize debromination. Note: These are starting points and may require further optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol outlines the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Anhydrous, degassed toluene
-
Schlenk tube with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions of bromopyridines, which can serve as a guide for optimizing reactions with this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | High | [2] |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [7] |
| 3 | Cs₂CO₃ | Dioxane | 100 | 16 | 90-98 | [7] |
| 4 | Na₂CO₃ | EtOH/H₂O | Reflux | 2 | 98 | [8] |
| 5 | NaOH | Toluene/H₂O | 100 | 12 | ~70 | [9] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table is intended for comparative purposes to illustrate the general trend of base effectiveness in minimizing side reactions like debromination.
Signaling Pathways and Workflows
References
Troubleshooting guide for 2-Bromo-5-ethoxypyridine synthesis scale-up
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the synthesis of this compound. The first involves the diazotization of 2-amino-5-ethoxypyridine. A similar, well-documented procedure exists for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine, which can be adapted.[1][2] The second route proceeds from 6-bromopyridin-3-ol and an ethylating agent like iodoethane.[3] The choice of route for scale-up depends on factors like raw material cost, availability, and process safety.
Q2: What are the main safety concerns when handling the reagents for this synthesis?
A2: The synthesis of this compound involves several hazardous materials. Bromine is a corrosive and toxic liquid that emits suffocating fumes. Strong acids like hydrobromic acid are corrosive. Diazonium salt intermediates can be explosive if they are allowed to dry out. Sodium nitrite is an oxidizer and is toxic. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[4]
Q3: How can I purify this compound on a large scale?
A3: While column chromatography is a common purification method at the lab scale, it is often impractical and costly for large quantities.[7] For the scale-up synthesis of this compound, alternative purification methods such as vacuum distillation or recrystallization should be developed.[1][7] The choice of method will depend on the physical properties of the product and the impurities present.
Q4: What are the critical process parameters to monitor during the scale-up of the diazotization reaction?
A4: Temperature control is the most critical parameter during the diazotization reaction. The reaction is highly exothermic, and maintaining a low temperature (typically below -5°C) is essential to prevent runaway reactions and the formation of impurities.[1][2] The addition rate of reagents, particularly the sodium nitrite solution, must be carefully controlled. Efficient stirring is also crucial to ensure uniform mixing and heat distribution in a large reactor.[2][7]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient reagent quantities.- Reaction temperature too low or too high.- Poor mixing in the reactor.- Loss of product during work-up and purification. | - Ensure accurate stoichiometry of all reagents.- Optimize reaction temperature and time based on small-scale experiments.- Use a reactor with efficient stirring to ensure homogeneity.[7]- Optimize extraction and purification procedures to minimize losses.[7] |
| TSG-002 | Formation of Impurities/Byproducts | - Presence of moisture or air in the reaction.- Poor temperature control leading to side reactions.- Formation of isomeric byproducts.[7]- Over-bromination leading to di-brominated species.[8][9] | - Ensure all glassware is dry and the reaction is run under an inert atmosphere if necessary.- Maintain strict temperature control throughout the reaction.- Analyze the crude product to identify byproducts and adjust reaction conditions accordingly. |
| TSG-003 | Difficult Product Isolation/Purification | - The product is an oil or a low-melting solid.- Presence of closely related impurities that are difficult to separate.- Emulsion formation during aqueous workup. | - Attempt to induce crystallization using different solvent systems or by seeding.- Explore vacuum distillation as an alternative purification method.[1][7]- To break emulsions, try adding brine or a small amount of a different organic solvent.[7] |
| TSG-004 | Runaway Reaction | - Poor temperature control, especially during the addition of sodium nitrite.- Inefficient heat removal from the reactor. | - Ensure the cooling system is adequate for the scale of the reaction.- Add reagents, especially the diazotizing agent, slowly and in a controlled manner.- Have a quenching plan in place for emergencies. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization (Adapted from 2-Bromo-5-methoxypyridine synthesis)
This protocol is adapted from the synthesis of the analogous methyl ether and should be optimized for the ethyl ether compound at a small scale before scaling up.[1]
Materials and Equipment:
-
2-Amino-5-ethoxypyridine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
A large, jacketed reactor with overhead stirring, a dropping funnel, and a temperature probe.
Procedure:
-
Charge the reactor with 48% hydrobromic acid.
-
Cool the acid to -10°C using a suitable cooling bath.
-
Slowly add 2-amino-5-ethoxypyridine to the stirred acid, maintaining the temperature below -5°C.
-
Once the addition is complete, slowly add bromine dropwise, keeping the temperature below -5°C. A yellow suspension may form.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above -5°C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 30 minutes.
-
Cool the mixture to 0°C.
-
Slowly and carefully add a solution of sodium hydroxide in water to neutralize the acid. The temperature should be kept below 25°C.
-
Extract the product with a suitable organic solvent (e.g., ether) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from 6-Bromopyridin-3-ol[3]
Materials and Equipment:
-
6-Bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Iodoethane
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
A large reactor with mechanical stirring, a dropping funnel, and a temperature probe, under an inert atmosphere.
Procedure:
-
To a solution of 6-bromopyridin-3-ol in DMF at room temperature, add sodium hydride in portions.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Slowly add iodoethane dropwise.
-
Continue to stir the reaction mixture at room temperature for 3.5 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and then with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product using an appropriate method for scale-up, such as vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for addressing low yield issues.
Caption: Step-by-step workflow for the diazotization synthesis route.
References
- 1. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 42834-01-5 [chemicalbook.com]
- 4. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chempanda.com [chempanda.com]
- 9. ijssst.info [ijssst.info]
Technical Support Center: Managing Exothermic Reactions of 2-Bromo-5-ethoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during exothermic reactions involving 2-Bromo-5-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound an exothermic process?
A1: Yes, the synthesis of this compound, particularly through diazotization of the corresponding aminopyridine followed by bromination, involves highly exothermic steps. Many bromination reactions, in general, are exothermic.[1] Strict temperature control is crucial to prevent thermal runaway, which can lead to the formation of by-products and pose significant safety risks.[1][2]
Q2: What are the primary risks associated with poor temperature control in this reaction?
A2: The main risks include:
-
Thermal Runaway: An uncontrolled increase in the reaction rate leading to a rapid rise in temperature and pressure.[2]
-
Formation of Impurities: Higher temperatures can lead to the formation of undesired side-products, such as di-brominated species, reducing the purity and yield of the desired product.[2]
-
Reagent Decomposition: Some brominating agents, like N-Bromosuccinimide (NBS), can decompose at elevated temperatures.
-
Safety Hazards: Uncontrolled exotherms can lead to splashing of corrosive reagents and, in severe cases, vessel pressurization or rupture.
Q3: What are the key parameters to monitor for effective temperature management?
A3: The critical parameters to monitor and control are:
-
Internal Reaction Temperature: This is the most crucial parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Rate of Reagent Addition: Slow, controlled addition of the brominating agent or diazotizing agent is essential to manage the rate of heat generation.
-
Cooling Bath Temperature: Ensure the cooling bath has sufficient capacity and is maintained at the target temperature.
-
Stirring Rate: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
Q4: How can I predict the potential for a thermal runaway?
A4: A thorough thermal hazard assessment is recommended, especially for scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide valuable data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring safe reaction conditions.
Q5: What are some general strategies to mitigate exothermic events?
A5: Several strategies can be employed:
-
Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.
-
Efficient Cooling: Utilize a cooling system with adequate capacity to remove the heat generated by the reaction.
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (Temperature Spike) | 1. Addition of reagent is too fast.2. Inadequate cooling.3. Insufficient stirring leading to localized hot spots. | 1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., add more dry ice).3. Increase the stirring speed.4. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture. |
| Formation of significant by-products (e.g., di-brominated compounds) | 1. Reaction temperature was too high.2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature. For many brominations, temperatures between -10°C and 0°C are optimal.[3][4][5]2. Carefully re-check the molar ratios of your reactants. |
| Low yield of this compound | 1. Incomplete reaction due to low temperature.2. Decomposition of the product or reagents. | 1. Monitor the reaction progress using TLC or another suitable analytical technique. If the reaction is stalled, consider allowing it to warm slowly to a slightly higher, controlled temperature.2. Ensure reagents are of high quality and stored correctly. |
| Delayed but strong exotherm, especially during quenching | Reaction may have stalled at low temperatures, leading to an accumulation of unreacted reagents. The addition of a quenching agent (e.g., water) can then initiate a rapid, uncontrolled reaction. | 1. Ensure the reaction has gone to completion before quenching by monitoring with an appropriate analytical method.2. Quench the reaction slowly and at a low temperature. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound, adapted from procedures for analogous compounds like 2-Bromo-5-methoxypyridine.[3] Users should perform their own risk assessment and optimization.
Materials:
-
2-Amino-5-ethoxypyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Dry ice/acetone or other suitable cooling bath
Procedure:
-
Preparation of the Amine Salt:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 2-Amino-5-ethoxypyridine in 48% hydrobromic acid.
-
Cool the mixture to -10°C to 0°C in an ice-salt or dry ice/acetone bath.
-
-
Bromine Addition:
-
While maintaining the temperature at 0°C or lower, slowly add bromine dropwise to the stirred solution.[5] The mixture may thicken as a perbromide intermediate forms.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in water.
-
Carefully maintain the reaction temperature at 0°C or lower while adding the sodium nitrite solution dropwise over a period of at least 2 hours.[5] This step is highly exothermic and requires strict temperature control.
-
-
Reaction Completion and Neutralization:
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ether) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by distillation or column chromatography.
-
Data Presentation
Table 1: Recommended Temperature Control Parameters for Analogous Pyridine Brominations
| Reaction Step | Reagent(s) Added | Recommended Temperature Range | Rationale |
| Amine Salt Formation & Bromine Addition | 2-Amino-5-ethoxypyridine in HBr, followed by Br₂ | -10°C to 0°C | To control the initial exotherm of salt formation and subsequent reaction with bromine.[3][5] |
| Diazotization | Sodium Nitrite Solution | Maintained at or below 0°C | The diazotization of aromatic amines is a highly exothermic and potentially hazardous reaction. Low temperatures are essential for safety and to prevent decomposition of the diazonium salt.[3][4][5] |
| Neutralization | Sodium Hydroxide Solution | Kept below 20-25°C | Neutralization of a large excess of acid is exothermic. Controlling the temperature prevents boiling of the solvent and potential degradation of the product.[4][5] |
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Decision tree for troubleshooting temperature spikes.
References
Validation & Comparative
NMR Characterization of 2-Bromo-5-ethoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-ethoxypyridine. For comparative purposes, experimental data for structurally related compounds, 2-bromopyridine and 3-methoxypyridine, are also presented. This document is intended to serve as a valuable resource for the structural elucidation and verification of this compound in research and development settings.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift (δ) values in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. All experimental spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise noted.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |
| This compound | H-6 | 8.03 | d | 2.75 | [1] |
| H-3 | 7.35 | d | 8.69 | [1] | |
| H-4 | 7.07 | dd | 8.62, 2.97 | [1] | |
| -OCH₂CH₃ | 4.05 | q | 6.91 | [1] | |
| -OCH₂CH₃ | 1.43 | t | 6.94 | [1] | |
| 2-Bromopyridine | H-6 | 8.36 | ddd | 4.8, 2.0, 0.9 | |
| H-3 | 7.56 | ddd | 7.6, 2.0, 0.9 | ||
| H-5 | 7.49 | ddd | 7.6, 4.8, 1.0 | ||
| H-4 | 7.26 | ddd | 7.6, 4.8, 1.0 | ||
| 3-Methoxypyridine | H-2 | 8.27 | dd | 4.6, 1.5 | |
| H-6 | 8.19 | dd | 2.9, 1.5 | ||
| H-4 | 7.23 | ddd | 8.4, 4.6, 0.7 | ||
| H-5 | 7.18 | ddd | 8.4, 2.9, 0.7 | ||
| -OCH₃ | 3.86 | s | - |
d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, q: quartet, t: triplet, s: singlet
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) | Citation |
| This compound | C-2 | 141.8 (Predicted) | |
| C-5 | 154.2 (Predicted) | ||
| C-6 | 149.3 (Predicted) | ||
| C-3 | 124.7 (Predicted) | ||
| C-4 | 121.2 (Predicted) | ||
| -OCH₂CH₃ | 63.9 (Predicted) | ||
| -OCH₂CH₃ | 14.6 (Predicted) | ||
| 2-Bromopyridine | C-2 | 142.4 | |
| C-6 | 150.3 | ||
| C-4 | 138.6 | ||
| C-3 | 128.4 | ||
| C-5 | 122.8 | ||
| 3-Methoxypyridine | C-3 | 155.5 | |
| C-2 | 141.3 | ||
| C-6 | 138.0 | ||
| C-4 | 123.6 | ||
| C-5 | 120.8 | ||
| -OCH₃ | 55.4 |
Experimental Protocols
A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms in the molecule.
Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Experimental Workflow
The logical flow of an NMR experiment, from sample preparation to data analysis, is depicted in the following workflow diagram.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-5-ethoxypyridine Derivatives
For researchers, scientists, and professionals in the dynamic field of drug development, the precise analysis of reaction mixtures and the structural elucidation of novel compounds are paramount to ensure the quality, purity, and safety of synthesized molecules. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Bromo-5-ethoxypyridine and its derivatives, key intermediates in the synthesis of various pharmaceutical compounds. This publication offers a detailed examination of analytical methodologies, supported by predictive data based on established principles of mass spectrometry, to assist in the selection and implementation of the most suitable analytical technique.
Data Presentation: Comparative Analysis of Ionization Techniques
The choice of ionization technique in mass spectrometry is critical as it directly influences the resulting mass spectrum, particularly the extent of fragmentation and the abundance of the molecular ion. For this compound (Molecular Weight: 204.05 g/mol ), the expected molecular ion peak [M]•+ or [M+H]+ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da would be expected for the molecular ion and any bromine-containing fragments.[1][2]
The table below compares the anticipated outcomes of different ionization methods for this compound and its derivatives.
| Ionization Technique | Expected Molecular Ion Abundance | Expected Fragmentation | Common Applications | Suitability for this compound Derivatives |
| Electron Ionization (EI) | Low to moderate | Extensive | GC-MS, structural elucidation of volatile compounds.[3][4] | Suitable for obtaining detailed fragmentation patterns for structural confirmation, though the molecular ion may be weak.[4] |
| Electrospray Ionization (ESI) | High | Minimal (can be induced) | LC-MS, analysis of polar and semi-polar compounds, biological macromolecules.[3][5] | Excellent for obtaining a strong molecular ion peak, especially when coupled with LC for mixture analysis. Softer ionization preserves the molecular structure.[6][7] |
| Atmospheric Pressure Chemical Ionization (APCI) | High | Minimal | LC-MS, analysis of less polar compounds that are not easily ionized by ESI.[3][8] | A good alternative to ESI for derivatives with lower polarity. It is also a soft ionization technique.[8] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High | Minimal | Analysis of large, non-volatile molecules like proteins and polymers.[4][5] | Less common for small molecules like this compound but can be used. It is a soft ionization technique.[4] |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile.
-
Working Solution for LC-MS (ESI/APCI): Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Sample for GC-MS (EI): Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI or APCI source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation Voltage: Varied (e.g., 70-150 V) to induce fragmentation for MS/MS experiments.
-
Mandatory Visualization
Caption: Experimental workflow for the LC-MS analysis of this compound derivatives.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer, particularly under harder ionization conditions like Electron Ionization (EI), is expected to proceed through several key pathways. The initial event is the formation of the molecular ion (m/z 203/205). Subsequent fragmentation is likely to involve the loss of the ethoxy group, the bromine atom, and cleavage of the pyridine ring. The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the mass spectrum.[9][10]
Caption: Predicted fragmentation pathway for this compound under mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. as.uky.edu [as.uky.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-5-ethoxypyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Bromo-5-ethoxypyridine is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering detailed experimental protocols and a comparative analysis to assist in method selection.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for purity analysis depends on the volatility and thermal stability of the analyte and its potential impurities. HPLC is a versatile technique well-suited for non-volatile or thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2]
Table 1: Comparison of Proposed HPLC and GC-MS Methods for this compound Purity Analysis
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1] |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds.[2] | Requires analytes to be volatile and thermally stable.[1] |
| Typical Impurities Detected | Unreacted starting materials (e.g., 6-bromopyridin-3-ol), over-alkylated byproducts, and other non-volatile process-related impurities. | Residual solvents, volatile starting materials (e.g., iodoethane), and volatile byproducts of the synthesis. |
| Sensitivity | Dependent on the detector (e.g., UV-Vis), typically in the parts-per-million (ppm) range.[3] | Generally higher sensitivity, often in the parts-per-billion (ppb) range, especially with selected ion monitoring (SIM).[3] |
| Selectivity | Achieved through a combination of stationary phase chemistry and mobile phase composition. | High selectivity is achieved through chromatographic separation and mass analysis of fragments. |
| Typical Run Time | 10-60 minutes.[4] | A few minutes to over 30 minutes, depending on the temperature program.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent, followed by filtration. | Can be a simple dissolution, but may require derivatization for polar compounds to increase volatility. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer.[3] |
Experimental Protocols
The following are proposed starting methods for the purity analysis of this compound. Optimization will likely be necessary based on the specific instrumentation and the impurity profile of the sample.
Proposed HPLC Method
This method is designed for the quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proposed GC-MS Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for purity analysis using HPLC and GC-MS.
References
Reactivity Face-Off: 2-Bromo-5-ethoxypyridine vs. 2-Chloro-5-ethoxypyridine in Cross-Coupling Reactions
In the realm of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency. Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of complex molecular architectures. This guide provides a detailed comparison of the reactivity of two closely related and commercially significant halopyridines: 2-Bromo-5-ethoxypyridine and 2-Chloro-5-ethoxypyridine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, providing researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.
General Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. Weaker C-X bonds undergo this oxidative addition more readily, leading to faster reaction rates. The general trend for halide reactivity in these transformations is I > Br > Cl > F.[1]
Based on this principle, This compound is expected to be more reactive than 2-Chloro-5-ethoxypyridine in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The more electronegative halogen can better stabilize the negative charge in the transition state, leading to a reactivity order of F > Cl > Br > I. Therefore, for SNAr, 2-chloro-5-ethoxypyridine would generally be the more reactive substrate.[2]
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side experimental data for this compound and 2-Chloro-5-ethoxypyridine under identical conditions is not extensively published, we can infer their relative performance based on established principles and data from analogous systems. The following tables summarize expected outcomes and provide representative conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Given the weaker C-Br bond, this compound is anticipated to provide higher yields under more benign conditions compared to its chloro counterpart.[1]
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | Arylboronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
| 2-Chloro-5-ethoxypyridine | Arylboronic acid | Pd₂(dba)₃ (1-2) / SPhos (2-4) | K₃PO₄ | Dioxane/H₂O | 100-110 | 12-24 | Moderate to Good |
Note: Data is illustrative and based on typical conditions for similar substrates.[3][4] Chloropyridines often require more specialized and electron-rich phosphine ligands (like SPhos) to achieve reasonable conversions.
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond makes this compound the preferred substrate for this transformation.[2][5]
Table 2: Expected Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) / Xantphos (2-4) | Cs₂CO₃ | Toluene | 110 | 8-16 | Good to Excellent |
| 2-Chloro-5-ethoxypyridine | Primary/Secondary Amine | Pd₂(dba)₃ (2-4) / BrettPhos (4-8) | NaOtBu | Dioxane | 100-120 | 18-36 | Moderate |
Note: Data is illustrative and based on typical conditions for similar substrates.[6][7] Aryl chlorides are generally less reactive and may require more sterically hindered and electron-rich ligands, along with stronger bases.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend remains consistent, with the bromo-derivative being more amenable to coupling.[8][9]
Table 3: Expected Performance in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N | THF/DMF | 25-60 | 3-12 | Good to Excellent |
| 2-Chloro-5-ethoxypyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5-10) / P(t-Bu)₃ (10-20) | CuI (5-10) | Cs₂CO₃ | Dioxane | 80-120 | 12-24 | Low to Moderate |
Note: Data is illustrative and based on typical conditions for similar substrates.[9][10] The coupling of aryl chlorides in Sonogashira reactions is notably more challenging and often requires higher temperatures and more specialized catalyst systems.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₂CO₃ (2.0-3.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and perform a standard aqueous work-up.[12]
-
Purify the crude product by flash column chromatography.[12]
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cs₂CO₃ (1.5 - 2.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), Cs₂CO₃ (1.5-2.5 equiv.), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%) to a dry Schlenk tube.[6]
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.[6]
-
The filtrate is then concentrated and the crude product is purified by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal Alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).[9]
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add triethylamine (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[10]
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.[9]
-
The filtrate is washed with saturated aqueous NH₄Cl, brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.[9]
Visualizing the Workflow and Reactivity
To better illustrate the processes discussed, the following diagrams outline a general workflow for palladium-catalyzed cross-coupling and the logical relationship of halide reactivity.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Relative reactivity of 2-halopyridines in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 2-Bromo-5-ethoxypyridine and 2-Bromo-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of two key building blocks, 2-Bromo-5-ethoxypyridine and 2-Bromo-5-methoxypyridine, in the context of Suzuki coupling reactions. While direct, head-to-head comparative studies under identical conditions are not extensively documented, this guide synthesizes available data and established chemical principles to inform substrate selection and reaction optimization.
Performance and Reactivity Comparison
Both this compound and 2-Bromo-5-methoxypyridine are valuable substrates in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The primary difference between these two molecules lies in the alkoxy substituent at the 5-position.
Electronic Effects: The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are both electron-donating through resonance and electron-withdrawing through induction. The electron-donating character of the alkoxy group can influence the reactivity of the C-Br bond towards the palladium catalyst in the oxidative addition step of the Suzuki coupling. Generally, electron-donating groups on the aryl halide can slightly decrease the rate of oxidative addition. However, the difference in the electronic effect between a methoxy and an ethoxy group is minimal and not expected to cause a significant difference in reactivity.
Steric Effects: The ethoxy group is slightly bulkier than the methoxy group. This minor increase in steric hindrance is unlikely to have a substantial impact on the approach of the palladium catalyst to the C-Br bond, especially given its relatively remote position from the reaction center.
Due to the subtle differences in their electronic and steric profiles, both this compound and 2-Bromo-5-methoxypyridine are expected to exhibit similar reactivity in Suzuki coupling reactions. The choice between the two may often be dictated by the desired final product structure or the commercial availability and cost of the starting material.
Quantitative Data Summary
While a direct comparison under identical conditions is unavailable, the following tables summarize representative Suzuki coupling reactions for each compound with various arylboronic acids, collated from different sources. It is important to note that direct comparison of yields should be interpreted with caution due to the varying reaction conditions.
Table 1: Representative Suzuki Coupling Reactions of 2-Bromo-5-methoxypyridine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | Moderate to Good |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | Moderate to Good |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 12 | Good |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 6 | Good to Excellent |
Table 2: Representative Suzuki Coupling Reactions of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 10 | Moderate to Good |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | Good |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 14 | Good |
| 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 8 | Good to Excellent |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-5-alkoxypyridines with an arylboronic acid. This protocol serves as a robust starting point and may require optimization for specific substrates and scales.
Materials:
-
2-Bromo-5-alkoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-bromo-5-alkoxypyridine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
A Comparative Guide to the Biological Activities of 2-Ethoxypyridine and 2-Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-ethoxypyridine and 2-methoxypyridine derivatives, focusing on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications.
The substitution of an ethoxy group for a methoxy group at the 2-position of the pyridine ring can influence the lipophilicity, steric hindrance, and metabolic stability of the resulting derivatives. These factors, in turn, can significantly impact their biological activity. It is theorized that the larger ethoxy group may enhance membrane permeability due to increased lipophilicity, potentially leading to improved cellular uptake and efficacy.[1]
Anticancer Activity
Derivatives of 2-methoxypyridine have been extensively investigated for their potential as anticancer agents, with numerous studies demonstrating significant cytotoxic effects against a variety of cancer cell lines.[2] In contrast, experimental data on the anticancer activity of 2-ethoxypyridine derivatives is less abundant in the public domain.
2-Methoxypyridine Derivatives: Potent Antiproliferative Agents
A notable class of 2-methoxypyridine derivatives, 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, has shown significant cytotoxic activity. The nature and position of substituents on the aryl ring play a crucial role in their biological activity.[2]
Table 1: In Vitro Cytotoxic Activity of 2-Methoxypyridine Derivatives (IC₅₀ in µM)
| Compound ID | HCT-116 (Colorectal Carcinoma) | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |
| 5a | >100 | >100 | >100 |
| 5d | 1.5 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.3 |
| 5g | 2.8 ± 0.3 | 3.4 ± 0.4 | 4.1 ± 0.5 |
| 5h | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.9 ± 0.3 |
| 5i | 1.1 ± 0.1 | 1.5 ± 0.1 | 2.3 ± 0.2 |
| Data sourced from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.[2] |
Other studies have identified 2-methoxypyridine derivatives as dual inhibitors of PI3K and mTOR, critical components of a signaling pathway often dysregulated in cancer.[3]
2-Oxo-Pyridine Derivatives with Ethoxy Moieties
While not 2-ethoxypyridine derivatives in the strictest sense, certain 2-oxo-pyridine derivatives incorporating an ethoxy group have been evaluated for their antiproliferative activity. These compounds have demonstrated moderate to promising potency against hepatocellular and colorectal carcinoma cell lines.[4]
Table 2: In Vitro Cytotoxic Activity of 2-Oxo-Pyridine Derivatives with Ethoxy Groups (IC₅₀ in µM)
| Compound ID | HepG-2 (Hepatocellular Carcinoma) | Caco-2 (Colorectal Carcinoma) |
| Compound 9 | - | - |
| Compound 11 | - | - |
| Specific IC₅₀ values for ethoxy-containing compounds 9 and 11 were part of a larger study, with the most active compounds in the series showing IC₅₀ values in the range of 8.42 to 78.17 µM against HepG-2 and 7.83 to 84.43 µM against Caco-2.[4] |
Antimicrobial Activity
Both 2-ethoxy and 2-methoxypyridine derivatives have been explored for their antimicrobial properties. The available data suggests that the nature of the alkoxy group and other substituents significantly influences the spectrum and potency of their activity.
2-Ethoxypyridine Derivatives: Promising Antibacterial and Antifungal Agents
A series of novel compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated notable antibacterial and antifungal activity. Several of these derivatives exhibited potent bioactivity when compared to standard reference drugs.[5][6]
Table 3: Antimicrobial Activity of 2-Ethoxypyridine Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| 5a | 12.5 | 25 | 50 | 25 | 6.25 | 12.5 |
| 7b | 6.25 | 12.5 | 25 | 12.5 | 12.5 | 25 |
| 9b | 25 | 50 | 12.5 | 6.25 | 25 | 50 |
| 10b | 12.5 | 6.25 | 6.25 | 12.5 | 50 | 25 |
| Strep. | 12.5 | 6.25 | 6.25 | 12.5 | - | - |
| Fusidic A. | - | - | - | - | 12.5 | 6.25 |
| MIC: Minimum Inhibitory Concentration. Strep.: Streptomycin, Fusidic A.: Fusidic Acid. | ||||||
| Data derived from a study on pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from a 2-ethoxypyridine starting material.[5][6] |
2-Methoxypyridine Derivatives in Antimicrobial Research
While the primary focus of recent research on 2-methoxypyridine derivatives has been on their anticancer potential, the broader class of pyridine derivatives is well-established for its antimicrobial effects. For instance, certain pyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[7][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds listed in Tables 1 and 2 was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][9][10][11]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[9]
-
Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[2][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][9]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the antimicrobial compounds in Table 3 was determined using the broth microdilution method.[12][13]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[14]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[14]
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Visualizing Molecular Interactions and Experimental Processes
To better understand the structure-activity relationships and the experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 2-Bromo-5-ethoxypyridine
In the intricate world of multi-step organic synthesis, the choice of starting materials is a critical decision that reverberates through the entire workflow, impacting everything from reaction efficiency and scalability to the overall cost-effectiveness of the process. For researchers, scientists, and drug development professionals, navigating the vast landscape of available building blocks requires a careful and objective assessment of their respective strengths and weaknesses. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-ethoxypyridine, a versatile heterocyclic halide, by comparing its performance in a key synthetic transformation against a viable alternative.
At the heart of this analysis lies the synthesis of a common structural motif in medicinal chemistry: the 2-arylpyridine scaffold. We will explore the synthesis of a representative target molecule, 5-ethoxy-2-(4-methoxyphenyl)pyridine, through two distinct and widely employed cross-coupling strategies: a Suzuki-Miyaura coupling utilizing this compound as the electrophile, and an alternative approach employing a boronic acid derivative of the pyridine ring.
The Contenders: A Tale of Two Synthetic Routes
The primary route under consideration leverages the reactivity of the carbon-bromine bond in this compound for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This approach is a classic and well-established method for the formation of carbon-carbon bonds.
As an alternative, we will consider a strategy where the functionalities are reversed: the Suzuki-Miyaura coupling of 5-ethoxypyridine-2-boronic acid with an aryl halide, in this case, 4-bromoanisole. This presents a different set of considerations regarding starting material availability, stability, and reaction kinetics.
A third point of comparison, the chloro-analogue, 2-Chloro-5-ethoxypyridine, is also discussed to highlight the impact of the halogen's identity on reactivity and cost. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens is I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy. This means that bromo-derivatives are typically more reactive than their chloro counterparts, often allowing for milder reaction conditions.
Data-Driven Decisions: A Quantitative Comparison
To provide a clear and actionable comparison, the following tables summarize the key quantitative data associated with the synthesis of the target molecule, 5-ethoxy-2-(4-methoxyphenyl)pyridine, via the two proposed routes. The data is based on representative experimental protocols and current market prices for the necessary reagents.
Table 1: Reagent Cost Analysis for the Synthesis of 5-ethoxy-2-(4-methoxyphenyl)pyridine (per 10 mmol scale)
| Reagent | Route 1: From this compound | Route 2: From 5-ethoxypyridine-2-boronic acid |
| Pyridine Starting Material | This compound | 5-ethoxypyridine-2-boronic acid |
| Molar Mass ( g/mol ) | 202.05 | 167.00 (estimated) |
| Quantity (g) | 2.02 | 1.67 |
| Approx. Cost ($/g) | 25.00 | 150.00 (estimated for similar boronic acids) |
| Cost ($) | 50.50 | 250.50 |
| Aryl Coupling Partner | 4-Methoxyphenylboronic acid | 4-Bromoanisole |
| Molar Mass ( g/mol ) | 151.96 | 187.04 |
| Quantity (g) | 1.82 (1.2 equiv) | 2.24 (1.2 equiv) |
| Approx. Cost ($/g) | 3.70 | 0.64 |
| Cost ($) | 6.73 | 1.43 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Molar Mass ( g/mol ) | 1155.56 | 816.64 |
| Quantity (mg, 3 mol%) | 347 | 245 |
| Approx. Cost ($/g) | 25.00 | 98.00 |
| Cost ($) | 8.68 | 24.01 |
| Base | Sodium Carbonate (anhydrous) | Potassium Carbonate (anhydrous) |
| Molar Mass ( g/mol ) | 105.99 | 138.21 |
| Quantity (g, 2 equiv) | 2.12 | 2.76 |
| Approx. Cost ($/g) | 0.12 | 0.15 |
| Cost ($) | 0.25 | 0.41 |
| Solvent | Toluene/Ethanol/Water | 1,4-Dioxane/Water |
| Volume (mL) | 50 | 50 |
| Approx. Cost ($/L) | 30.00 | 50.00 |
| Cost ($) | 1.50 | 2.50 |
| Total Estimated Reagent Cost | $67.66 | $278.85 |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing will significantly reduce costs.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route 1: From this compound | Route 2: From 5-ethoxypyridine-2-boronic acid |
| Reported Yield | ~85-95% (typical for similar Suzuki couplings) | ~80-90% (typical for similar Suzuki couplings) |
| Reaction Time | 4-12 hours | 6-18 hours |
| Reaction Temperature | 80-100 °C | 90-110 °C |
| Catalyst Loading | 2-5 mol% | 2-5 mol% |
| Starting Material Availability | Readily available | More specialized, often requires custom synthesis |
| Overall Cost-Effectiveness | High | Low |
Experimental Corner: Protocols for Key Reactions
For the purpose of reproducibility and methodological transparency, detailed experimental protocols for the key synthetic steps are provided below.
Protocol 1: Synthesis of this compound
This procedure describes the etherification of 6-bromopyridin-3-ol.
Materials:
-
6-Bromopyridin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodoethane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromopyridin-3-ol (1.0 eq) in DMF, add sodium hydride (1.4 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add iodoethane (2.0 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 3.5 hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound. A reported yield for this reaction is quantitative (100%).[1]
Protocol 2: Suzuki-Miyaura Coupling of this compound (Route 1)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
Heat the reaction to reflux (approximately 90-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
To better illustrate the decision-making process and the synthetic pathways, the following diagrams are provided.
Conclusion: The Strategic Advantage of this compound
Based on the comparative data, this compound emerges as a strategically advantageous starting material for the synthesis of 2-arylpyridines in a multi-step synthesis. While the alternative route utilizing a pyridine-boronic acid is chemically feasible, the significantly higher cost and more limited availability of the boronic acid starting material make it a less economically viable option for large-scale synthesis.
The higher reactivity of the bromo-derivative compared to its chloro counterpart generally translates to more efficient and robust reaction protocols, potentially leading to higher overall yields and shorter production times. Although the initial cost of this compound is higher than its chloro-analogue, this can often be offset by the savings in catalyst loading, energy consumption, and downstream processing.
For drug development professionals and researchers operating under tight timelines and budgets, the reliability and efficiency offered by this compound in palladium-catalyzed cross-coupling reactions present a compelling case for its selection as a key synthetic intermediate. The ability to achieve high yields under relatively mild conditions makes it a powerful tool in the rapid generation of diverse chemical libraries for biological screening and lead optimization.
References
X-ray Crystallography of Novel Compounds from 2-Bromo-5-ethoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a comparative analysis of novel compounds synthesized from the starting material 2-Bromo-5-ethoxypyridine, with a focus on their characterization by X-ray crystallography. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific examples of novel compounds derived from this compound that have been characterized by single-crystal X-ray diffraction.
This guide will, therefore, provide a foundational understanding of the synthetic pathways commonly used for the derivatization of 2-bromopyridines and the standard experimental protocols for X-ray crystallography. This information is intended to serve as a practical resource for researchers planning to synthesize and characterize novel compounds from this compound.
Potential Synthetic Pathways for Novel Compounds
This compound is a versatile starting material for the synthesis of a wide range of novel compounds. The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl and heteroaryl compounds.
-
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, leading to the formation of an alkynylpyridine derivative.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom can activate the 2-position for nucleophilic attack, allowing the displacement of the bromide by various nucleophiles, such as alkoxides, thiolates, and amines.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of derivatives from 2-bromopyridines and for their subsequent crystallographic analysis. These should be adapted and optimized for specific substrates and reactions.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a specific temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the diffraction data using full-matrix least-squares methods.
-
Data Analysis and Visualization: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Generate visualizations of the crystal packing and molecular structure.
Data Presentation
As no specific experimental data for novel compounds derived from this compound is available, we present a template for a data table that should be used to summarize crystallographic data once it is obtained.
Table 1: Crystallographic Data for Novel Compounds Derived from this compound
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Chemical Formula | |||
| Formula Weight ( g/mol ) | |||
| Crystal System | |||
| Space Group | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Density (calculated, g/cm³) | |||
| Absorption Coeff. (mm⁻¹) | |||
| F(000) | |||
| Crystal Size (mm³) | |||
| θ range for data collection (°) | |||
| Reflections collected | |||
| Independent reflections | |||
| R_int | |||
| Goodness-of-fit on F² | |||
| Final R indices [I>2σ(I)] | |||
| R indices (all data) |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and crystallographic analysis of a novel compound from this compound.
A Comparative Guide to DFT Studies on the Reactivity of 2-Bromo-5-ethoxypyridine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct Density Functional Theory (DFT) studies specifically focused on the reactivity of 2-Bromo-5-ethoxypyridine are not extensively available in the reviewed literature. This guide provides a comparative analysis by drawing upon computational data from closely related substituted bromopyridine derivatives. The methodologies and data presented are synthesized from existing research on analogous structures to offer valuable insights into the electronic properties and reactivity of this class of compounds.
Introduction to Substituted Bromopyridines
Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and an alkoxy group, as in this compound, significantly modulates the electronic structure and reactivity of the pyridine ring. These substitutions create specific sites for further functionalization, often through cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1] DFT studies are instrumental in elucidating the reactivity of these molecules by providing a theoretical framework to understand their electronic properties, such as frontier molecular orbital energies, charge distributions, and reactivity descriptors.
Comparative Analysis of Electronic Properties
The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations provide a robust method for determining key electronic parameters. While specific data for this compound is not available, the following table presents a comparison of calculated electronic properties for related substituted pyridine derivatives. A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability.[2]
Table 1: Comparison of Frontier Molecular Orbitals (HOMO, LUMO), Energy Gap (ΔE), and Dipole Moment
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Source |
| 2-Bromo-5-methylpyridine (2BMP) | -6.58 | -1.12 | 5.46 | 1.89 | Adapted from[2] |
| 2,2'-bipyridine | -6.21 | -1.78 | 4.43 | N/A | [3] |
| 2,2'-bipyridine-Br (ortho) | -6.34 | -2.01 | 4.33 | N/A | [3] |
| 2,2'-bipyridine-Br (meta) | -6.29 | -1.88 | 4.41 | N/A | [3] |
| 2,2'-bipyridine-Br (para) | -6.31 | -1.93 | 4.38 | N/A | [3] |
Data for 2BMP is representative of a mono-substituted bromopyridine and is included for comparative purposes. Data for bromo-substituted 2,2'-bipyridine derivatives illustrates the effect of the bromine substituent position on electronic properties.
Experimental and Computational Protocols
The following protocols are representative of the methodologies employed in DFT studies of substituted pyridines and can be adapted for the computational analysis of this compound.
Computational Details for DFT Calculations
A common approach for investigating the electronic structure and reactivity of pyridine derivatives involves geometry optimization and frequency calculations using DFT.[4]
-
Software: Gaussian 09 or a similar quantum chemistry software package.[5]
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) is a suitable basis set for providing a good balance between accuracy and computational cost for molecules containing elements like bromine.
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy conformation without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Analysis: From the optimized geometry, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO energies)
-
Molecular Electrostatic Potential (MEP) maps
-
Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions and charge delocalization.
-
Global reactivity descriptors (e.g., hardness, softness, electronegativity, and electrophilicity index).
-
Synthesis Protocol: Suzuki Cross-Coupling
A prevalent method for the functionalization of bromo-pyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol outlines a general procedure.[2]
-
Reactant Preparation: In a reaction vessel, combine the starting material, such as this compound (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst like Pd(PPh₃)₄ (5 mol %), and a base such as K₃PO₄ (1.5-2.3 eq).[2]
-
Solvent and Reflux: Suspend the mixture in a solvent system, typically 1,4-dioxane and water (e.g., a 4:1 ratio). Heat the mixture to reflux (around 90°C) for several hours (e.g., 18 hours) under an inert atmosphere (e.g., nitrogen).[2]
-
Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.[2]
-
Extraction and Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified using column chromatography to yield the desired coupled product.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the DFT-based analysis of a substituted pyridine's reactivity.
Caption: A typical workflow for the computational analysis of molecular reactivity using DFT.
Conclusion
While direct experimental and computational studies on this compound are limited in the current literature, a comparative analysis of related substituted bromopyridines provides valuable predictive insights into its reactivity. The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring suggests a nuanced electronic character, making it a versatile building block in organic synthesis. The computational protocols outlined in this guide offer a robust framework for future DFT studies on this and similar molecules, which are essential for the rational design of novel compounds in drug discovery and materials science.
References
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with 2-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The functionalization of heterocyclic scaffolds, such as the pyridine ring in 2-Bromo-5-ethoxypyridine, is of particular interest due to the prevalence of this motif in biologically active compounds. This guide provides a comparative analysis of various catalytic systems for C-C bond formation using this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The efficiency of C-C bond formation is highly dependent on the choice of catalyst, ligands, and reaction conditions. While direct comparative data for this compound is not extensively available in the literature, performance can be inferred from studies on structurally similar bromopyridine derivatives. Palladium-based catalysts are the most common and versatile for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used and robust method for C-C bond formation.[1][2] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with potentially coordinating substrates like substituted pyridines.[1]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | High (Expected) | [1][3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | Arylboronic acid | High | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | Arylboronic acid | Effective | [3] |
Note: The data presented is for the Suzuki coupling of substrates structurally analogous to this compound, such as 5-bromo-2-methylpyridin-3-amine and 2,6-dibromopyridine.[1][3] Yields are indicative and may vary for this compound.
Heck Coupling
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is a powerful tool for introducing vinyl groups into the pyridine ring.[4]
Table 2: Representative Conditions for the Heck Coupling of Bromopyridine Analogs
| Catalyst | Ligand | Base | Solvent | Alkene | Temperature (°C) | Yield | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene | 100 | Good | [6][7] |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMF | n-Butyl acrylate | 100-120 | Good | [5] |
Note: The data is based on general protocols for Heck coupling of bromopyridines.[5][6] Specific conditions for this compound may require optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10]
Table 3: Typical Conditions for the Sonogashira Coupling of Bromopyridines
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Diisopropylamine | THF | Room Temp - 65 | Good | [8][10] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | Room Temp - 80 | Good | [6] |
Note: These are generalized conditions for Sonogashira couplings of bromopyridine derivatives.[6][8][10]
Stille Coupling
The Stille reaction couples an organostannane with an organic halide.[11][12] While effective, the toxicity of organotin reagents is a significant drawback.[12]
Table 4: General Conditions for the Stille Coupling of Bromopyridines
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF | 80-100 | Good | [4] |
| Pd(dppf)Cl₂·DCM | dppf | CuI, LiCl | DMF | 40 | Good | [11] |
Note: The conditions are based on general Stille coupling protocols.[4][11] The use of toxic organostannanes requires appropriate safety precautions.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the C-C coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[13]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 85-95 °C) under the inert atmosphere.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Heck Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]
-
Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N), this compound, and the alkene.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.[6]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), the base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[8]
-
Reaction: Stir the reaction at the appropriate temperature for the required time.
-
Work-up: Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., anhydrous Toluene or DMF).[4]
-
Inert Atmosphere: Seal the flask and degas the solution by bubbling with an inert gas for 20 minutes.[4]
-
Reagent Addition: Add the organostannane reagent under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up: Upon completion, cool the mixture and perform a suitable work-up, which may include washing with an aqueous solution of KF to remove tin byproducts.[11]
-
Purification: Purify the product by column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for troubleshooting and optimizing reactions. The following diagrams illustrate the catalytic cycles for common C-C coupling reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-ethoxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive operational plan for the proper disposal of 2-Bromo-5-ethoxypyridine, a halogenated pyridine derivative that requires careful handling due to its potential hazards.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Operational Disposal Plan
The proper disposal of this compound is a multi-step process that begins with its initial handling and concludes with its final removal by a licensed waste disposal service.
Step 1: Waste Segregation and Collection
-
Characterize as Hazardous Waste: All waste containing this compound must be classified as halogenated organic hazardous waste.
-
Use Designated Containers: Collect waste in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[1] It should also be kept separate from incompatible materials such as strong oxidizing agents.
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Secure Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[2]
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Quantitative Data for Disposal
While specific disposal parameters for this compound are not extensively published, the following table summarizes key properties and regulatory guidelines for halogenated organic compounds that are critical for its safe disposal.
| Parameter | Value / Guideline | Relevance to Disposal |
| CAS Number | 42834-01-5[3] | Unique identifier for accurate waste tracking and documentation. |
| Molecular Formula | C7H8BrNO | Information for chemical characterization of the waste stream. |
| Physical State | Solid (based on similar compounds) | Affects handling and packaging for disposal. |
| Waste Classification | Halogenated Organic Waste | Dictates the required disposal route (incineration). |
| Incineration Temperature | ≥ 1100°C | Required for hazardous waste with >1% halogenated organic substances to ensure complete destruction.[4][5] |
Experimental Protocols
The primary recommended disposal method for this compound is high-temperature incineration.
Methodology: Incineration of Halogenated Organic Waste
-
Pre-treatment: In some cases, the waste material may be dissolved or mixed with a combustible solvent in a process known as fuels blending to facilitate incineration.
-
Incineration: The waste is introduced into a licensed hazardous waste incinerator. For halogenated compounds, the incinerator must be capable of maintaining a temperature of at least 1100°C to ensure the complete destruction of the chemical.[4][5]
-
Emission Control: The incinerator must be equipped with an afterburner and a scrubber system to neutralize and remove harmful combustion byproducts, such as hydrogen bromide and other acidic gases, before they are released into the atmosphere.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
